(3-Carbamoyl-4-chlorophenyl)boronic acid
Description
Properties
IUPAC Name |
(3-carbamoyl-4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYINASSDCHPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661218 | |
| Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-67-1 | |
| Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to (3-Carbamoyl-4-chlorophenyl)boronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into its fundamental properties, synthesis, analytical characterization, and critical applications, with a focus on its role as a versatile building block in modern pharmaceutical discovery.
This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in synthetic and medicinal chemistry. Its unique trifunctional nature—featuring a boronic acid, a chloro substituent, and a carbamoyl group—makes it a highly valuable intermediate for constructing complex molecular architectures.
The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] The chloro and carbamoyl groups modulate the electronic properties of the phenyl ring and provide specific vectors for hydrogen bonding interactions, which is a critical consideration in rational drug design for enhancing binding affinity and selectivity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 871332-67-1 | [2][3] |
| Molecular Formula | C₇H₇BClNO₃ | [2][3] |
| Molecular Weight | 199.40 g/mol | [3][4] |
| Appearance | White to off-white powder or crystals | [5] |
| Purity | Commercially available at ≥95% | [3] |
| Storage Conditions | Sealed container, refrigeration (2-8°C), under inert atmosphere | [2][6] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of substituted phenylboronic acids can be achieved through several established routes. A common and effective strategy involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup. This approach is favored for its reliability and scalability.
The diagram below illustrates a generalized workflow for the synthesis of this compound, starting from a suitable chloro-aminobenzamide precursor. The choice of starting material is critical; it must contain the requisite carbamoyl and chloro functionalities and a handle for conversion into a Grignard reagent or another organometallic intermediate.
Caption: Generalized Synthetic Workflow.
Causality Behind Experimental Choices:
-
Diazotization and Sandmeyer Reaction (Step 1): This classic transformation is a reliable method for converting an aromatic amine into a halide (in this case, a bromide), which is more suitable for Grignard reagent formation.
-
Grignard Reagent Formation (Step 2): The use of magnesium in an anhydrous ether solvent like THF is standard for creating highly nucleophilic organomagnesium halides. Anhydrous conditions are critical to prevent quenching of the Grignard reagent by water.
-
Borylation at Low Temperature (Step 3): The reaction of the Grignard reagent with a trialkyl borate (like triisopropyl borate) is highly exothermic. Performing this step at very low temperatures (-78°C) is essential to control the reaction rate, prevent side reactions, and avoid over-addition to the boron center.
-
Acidic Workup: The final hydrolysis step with aqueous acid is necessary to break down the boronate ester intermediate and protonate the resulting boronic acid, yielding the final product.
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The paramount application of this compound in drug development is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for assembling the complex biaryl structures often found at the core of modern therapeutics.[1] Boronic acids are valued for their stability, low toxicity, and commercial availability.[7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, step-by-step methodology for a typical coupling reaction.
Objective: To synthesize a biaryl compound by coupling this compound with a model aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Reaction Vessel (Schlenk flask or microwave vial)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a clean, dry reaction vessel.
-
Reagent Addition: To the vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide partner. The choice of base is crucial; stronger bases like Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups.
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe. The solvent must be degassed (e.g., by sparging with inert gas) to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer. Wash with water and then brine to remove inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired biaryl compound.
-
Validation: Confirm the structure and purity of the final product using NMR, LC-MS, and HPLC.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Table 2: Key Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Aromatic protons will appear as distinct doublets and doublets of doublets in the 7.5-8.5 ppm region. The carbamoyl (-CONH₂) protons will appear as two broad singlets. The boronic acid -B(OH)₂ protons are often broad and may exchange with solvent. |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons will be observed in the 120-140 ppm range. The carbonyl carbon of the carbamoyl group will appear further downfield (>165 ppm). The carbon attached to the boron atom will show characteristic coupling. |
| RP-HPLC | Purity Assessment | A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) should show a single major peak for the pure compound. This technique is crucial for quantifying impurities. |
| LC-MS | Identity Confirmation | Electrospray ionization (ESI) in negative mode should detect the [M-H]⁻ ion, while positive mode may show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 199.40. |
Note: Boronic acids can form cyclic anhydride trimers known as boroxines upon dehydration.[8] The presence of boroxines can be detected by NMR and may affect reactivity in coupling reactions. It is often important to use freshly prepared or properly stored material to minimize boroxine content.[8]
Safety, Handling, and Storage
Adherence to proper laboratory safety practices is mandatory when handling this compound.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[9][10] It is also harmful if swallowed.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[5][9]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.[9][11]
-
-
Handling: Avoid dust formation and accumulation.[5][9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to prevent degradation and boroxine formation.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 3. capotchem.com [capotchem.com]
- 4. (4-Carbamoyl-3-chlorophenyl)boronic acid | C7H7BClNO3 | CID 44119639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid | 874288-02-5 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. capotchem.com [capotchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
The Synthesis of (3-Carbamoyl-4-chlorophenyl)boronic acid: A Technical Guide for Drug Development Professionals
An in-depth examination of a robust synthetic pathway to a key building block in modern medicinal chemistry, focusing on the palladium-catalyzed Miyaura borylation of 5-bromo-2-chlorobenzamide. This guide provides field-proven insights, detailed experimental protocols, and a thorough analysis of the underlying chemical principles.
Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery
(3-Carbamoyl-4-chlorophenyl)boronic acid is a vital building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structural motifs, a chlorinated benzene ring bearing both a carbamoyl (amide) and a boronic acid group, make it a versatile intermediate for introducing these functionalities into target molecules. Boronic acids and their derivatives are indispensable reagents in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The presence of the carbamoyl and chloro substituents allows for a diverse range of further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Benzamide derivatives, for instance, are found in a wide array of bioactive molecules with applications as antiprion agents, smoothened antagonists, and anti-fatigue compounds.[2][3][4] This guide will provide a comprehensive overview of a reliable and scalable synthesis route to this compound, empowering researchers and drug development professionals with the knowledge to efficiently produce this key intermediate.
Strategic Overview of the Synthetic Route
The most direct and widely applicable approach to the synthesis of this compound involves a two-stage process commencing from the readily available starting material, 5-bromo-2-chlorobenzoic acid. This strategy leverages the robust and well-established methodologies of amide bond formation followed by a palladium-catalyzed carbon-boron bond formation.
The overall synthetic transformation can be visualized as follows:
References
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. thieme-connect.com [thieme-connect.com]
A Predictive Spectroscopic and Characterization Guide to (3-Carbamoyl-4-chlorophenyl)boronic Acid
Abstract: (3-Carbamoyl-4-chlorophenyl)boronic acid (CAS No. 871332-67-1) is a substituted arylboronic acid of significant interest to researchers in medicinal chemistry and organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Rigorous structural confirmation and purity assessment are paramount for its effective use. As experimental spectroscopic data for this specific compound is not widely published, this guide provides a comprehensive, predictive analysis of its expected spectroscopic signature. Leveraging data from closely related chemical analogs and established principles of spectroscopic interpretation, we present a detailed forecast of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This document also includes standardized, field-proven protocols for acquiring high-quality spectral data, serving as a practical tool for scientists working with this and similar novel compounds.
Molecular Structure and Analysis
The interpretation of all spectroscopic data begins with a fundamental understanding of the molecular structure. This compound possesses a 1,2,4-trisubstituted benzene ring. The three substituents—a boronic acid [-B(OH)₂], a carbamoyl (amide) [-CONH₂], and a chloro [-Cl] group—each exert distinct electronic effects (inductive and resonance) that influence the chemical environment of every atom in the molecule. These effects are directly observable in the predicted spectra.
Figure 1: Annotated structure of this compound with atom numbering for NMR assignment.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for the title compound. These predictions are derived from the analysis of its functional groups and by referencing spectral data from analogous structures such as 3-chlorobenzamide, 4-chlorophenylboronic acid, and phenylboronic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, clearly resolving the three distinct aromatic protons and the labile protons of the amide and boronic acid groups. The analysis is based on a standard acquisition in DMSO-d₆, a common solvent for boronic acids.
| Predicted Signal | Multiplicity | Approx. δ (ppm) | Coupling (J) | Assignment & Rationale |
| H₂ | Doublet (d) | 8.0 - 8.2 | J ≈ 2.0 Hz | This proton is ortho to the carbamoyl group and meta to the boronic acid, experiencing significant deshielding. It shows small meta-coupling to H₆. |
| H₆ | Doublet of Doublets (dd) | 7.8 - 8.0 | J ≈ 8.5, 2.0 Hz | This proton is ortho to the boronic acid and meta to the carbamoyl group. It exhibits ortho-coupling to H₅ and smaller meta-coupling to H₂. |
| H₅ | Doublet (d) | 7.6 - 7.7 | J ≈ 8.5 Hz | This proton is ortho to the chlorine atom and meta to the boronic acid. It shows strong ortho-coupling to H₆. |
| -CONH₂ | Broad Singlet | 7.5 - 8.1 | - | The two amide protons are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange. Their shift is concentration-dependent. This signal will disappear upon a D₂O shake. |
| -B(OH)₂ | Broad Singlet | 8.2 - 8.5 | - | Boronic acid protons are acidic and exchangeable, resulting in a broad signal. The chemical shift is highly dependent on solvent, water content, and concentration.[1] This signal will disappear upon a D₂O shake. |
Causality Note: The predicted downfield shifts of the aromatic protons are a direct consequence of the cumulative electron-withdrawing nature of the chloro, carbamoyl, and boronic acid substituents. Data for 3-chlorobenzamide in DMSO-d₆ shows aromatic signals between 7.5 and 8.2 ppm, supporting this prediction range.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Signal | Approx. δ (ppm) | Assignment & Rationale |
| C₇ (C=O) | 165 - 170 | The carbonyl carbon of the amide group is characteristically found at a very low field.[3] |
| C₄ (C-Cl) | 135 - 140 | The carbon atom directly attached to the electronegative chlorine atom is shifted downfield. |
| C₃ (C-CONH₂) | 133 - 138 | A quaternary carbon, its shift is influenced by the attached amide and adjacent chlorine. |
| C₁ (C-B(OH)₂) | 130 - 135 (Broad) | The carbon attached to boron often appears as a weak and sometimes broad signal. Its precise shift is difficult to predict but is expected to be in the aromatic region. |
| C₂ | 128 - 132 | Aromatic CH carbon, influenced by the adjacent C-CONH₂ and C-B(OH)₂ groups. |
| C₆ | 127 - 131 | Aromatic CH carbon, adjacent to the C-B(OH)₂ group. |
| C₅ | 126 - 130 | Aromatic CH carbon, adjacent to the C-Cl group. |
Causality Note: The chemical shifts are estimated based on standard substituent effects on a benzene ring.[4] For instance, carbons directly attached to electron-withdrawing groups (C₁, C₃, C₄) are expected to be further downfield than the protonated carbons (C₂, C₅, C₆).
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present in the molecule. The analysis predicts strong, characteristic absorptions for the amide and boronic acid moieties.
| Predicted Absorption (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3450 - 3100 | Strong, Broad | O-H Stretch | Boronic Acid, -B(OH)₂[5][6] |
| ~3350 and ~3180 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amide, -CONH₂[1][7] |
| 1680 - 1650 | Strong | C=O Stretch (Amide I Band) | Primary Amide, -CONH₂[8][9] |
| 1640 - 1610 | Strong | N-H Bend (Amide II Band) | Primary Amide, -CONH₂[7] |
| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |
| 1420 - 1350 | Strong | B-O Stretch | Boronic Acid, -B(OH)₂[10][11] |
| 800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Chloride |
Causality Note: The presence of strong hydrogen bonding, particularly involving the boronic acid and amide groups, is expected to cause significant broadening of the O-H and N-H stretching bands. The C=O stretching frequency is lower than that of a ketone due to resonance delocalization with the nitrogen lone pair.[1]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.
| Predicted Data | Value / Observation | Rationale |
| Molecular Formula | C₇H₇BClNO₃ | - |
| Monoisotopic Mass | 199.0208 u | Calculated for ¹²C₇¹H₇¹¹B³⁵Cl¹⁴N¹⁶O₃. |
| Predicted [M+H]⁺ | m/z 200.0281 | For Electrospray Ionization (ESI) in positive mode. |
| Key Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks with an intensity ratio of ~3:1 | This is the unambiguous signature of a molecule containing a single chlorine atom, arising from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[12][13] |
| Plausible Fragments | Loss of H₂O (-18 u), loss of NH₂ (-16 u), loss of B(OH)₂ (-43 u). | Fragmentation will depend on the ionization method used (e.g., ESI vs. EI). |
Causality Note: The most critical diagnostic feature in the mass spectrum will be the M/M+2 isotopic cluster. Its presence and correct 3:1 intensity ratio provide powerful evidence for the incorporation of one chlorine atom into the molecular structure.[14][15]
Standardized Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.
General Spectroscopic Analysis Workflow
Figure 2: Standard workflow for comprehensive spectroscopic characterization.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a fresh, sealed bottle to minimize water contamination.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating (<40°C) may be applied if necessary.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans. Set the spectral window to cover -2 to 12 ppm.
-
¹³C NMR: Acquire a proton-decoupled spectrum for at least 512 scans. Set the spectral window to cover 0 to 200 ppm.
-
(Optional) D₂O Exchange: After initial ¹H NMR acquisition, add one drop of D₂O, shake, and re-acquire the spectrum to confirm exchangeable protons (-NH₂, -B(OH)₂).
-
-
Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.[16]
Protocol for FT-IR Spectroscopy
-
Instrument Preparation: Record a background spectrum on the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 1:1 mixture of acetonitrile and water. Further dilute to a working concentration of ~1-10 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Mode: Positive ion detection.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: Tune as per instrument recommendation (e.g., 120-150°C).
-
-
Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Pay close attention to the peak at m/z ~200 and the associated M+2 peak at m/z ~202 to confirm the chlorine isotopic pattern.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. 3-CHLOROBENZAMIDE(618-48-4) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. savemyexams.com [savemyexams.com]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility and Stability of (3-Carbamoyl-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Carbamoyl-4-chlorophenyl)boronic acid is an organoboron compound of increasing interest in medicinal chemistry and drug discovery. As a substituted arylboronic acid, it serves as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, valued for its ability to form reversible covalent bonds with biological targets.
However, the successful application of this compound in drug development pipelines is contingent on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters critically influence its handling, formulation, bioavailability, and shelf-life. This guide provides a comprehensive technical overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols.
I. Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For arylboronic acids, solubility can be influenced by factors such as the solvent's polarity, pH, and the presence of substituents on the aromatic ring.
Theoretical Considerations
Arylboronic acids generally exhibit moderate to low solubility in aqueous solutions and higher solubility in polar organic solvents. The presence of a carbamoyl and a chloro group on the phenyl ring of the target molecule will influence its solubility profile. The carbamoyl group can participate in hydrogen bonding, potentially increasing solubility in protic solvents, while the chloro group adds to the molecule's lipophilicity.
The pH of the medium is expected to have a significant impact on the aqueous solubility of this compound due to the acidic nature of the boronic acid moiety. Arylboronic acids are Lewis acids with pKa values typically in the range of 8-10. At pH values above the pKa, the boronic acid will exist predominantly as the more soluble boronate anion.
Experimental Determination of Solubility
To accurately determine the solubility of this compound, a systematic approach using established methodologies is recommended. The shake-flask method is considered the gold standard for determining equilibrium solubility.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
A panel of relevant pharmaceutical solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pHs, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of each test solvent in separate vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the system has reached thermodynamic equilibrium.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Centrifuge the collected aliquot to pellet any remaining suspended solid. Filter the resulting supernatant through a 0.22 µm syringe filter to obtain a clear, particle-free saturated solution.
-
Quantification: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Data Presentation:
Table 1: Expected Solubility Profile of this compound
| Solvent | Expected Solubility | Rationale |
| Water (pH 7.4) | Low to Moderate | Arylboronic acids generally have limited aqueous solubility. |
| PBS (pH 5.0) | Lower than at pH 7.4 | At lower pH, the compound will be in its less soluble neutral form. |
| PBS (pH 9.0) | Higher than at pH 7.4 | Above its pKa, the compound will be in its more soluble boronate form. |
| Methanol / Ethanol | Moderate |
A Comprehensive Technical Guide to the Handling and Storage of (3-Carbamoyl-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling and optimal storage of (3-Carbamoyl-4-chlorophenyl)boronic acid. As a key building block in contemporary organic synthesis and medicinal chemistry, particularly in the construction of complex molecules through cross-coupling reactions, a thorough understanding of its properties is paramount for ensuring experimental success and laboratory safety. This document synthesizes critical information on the compound's chemical characteristics, potential hazards, and best practices for its management in a research and development setting.
Compound Profile and Significance
This compound, with the chemical formula C7H7BClNO3, is a substituted arylboronic acid.[1] These compounds are instrumental in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The unique electronic properties of the boronic acid moiety, characterized by a vacant p-orbital on the boron atom, render it a Lewis acid and a versatile reaction partner.[2] The presence of the carbamoyl and chloro substituents on the phenyl ring further modulates its reactivity and solubility, making it a valuable synthon for accessing novel chemical entities in drug discovery programs.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | (4-Carbamoyl-3-chlorophenyl)boronic acid | (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid |
| CAS Number | 871332-67-1[3] | 850589-52-5[1] | 871332-94-4[4] |
| Molecular Formula | C7H7BClNO3[3] | C7H7BClNO3[1] | C11H15BClNO3[4] |
| Molecular Weight | Not explicitly found, calculated approx. 199.4 g/mol | 199.40 g/mol [1] | 255.51 g/mol [4] |
| Appearance | Typically a white to off-white powder (inferred)[5] | Not specified | Not specified |
| Storage | Sealed refrigeration[3] | Not specified | Inert atmosphere, Room Temperature[6] |
Note: Data for the exact target compound is limited; information from closely related isomers and analogs is provided for a comprehensive understanding.
Hazard Identification and Safety Precautions
While boronic acids are generally considered to have low toxicity, they are not without hazards.[7] Based on data for analogous compounds, this compound should be handled with care, assuming it to be an irritant.
Potential Health Effects:
-
Skin Irritation: Can cause skin irritation upon contact.[8][9]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[5][8]
-
Ingestion: May be harmful if swallowed.[10]
Personal Protective Equipment (PPE):
A rigorous adherence to PPE protocols is non-negotiable when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[5][11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[11] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[12]
-
Respiratory Protection: For handling solids and where dust generation is possible, a NIOSH/MSHA-approved respirator is recommended.[11][12] All handling of the solid should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[13]
-
Protective Clothing: A laboratory coat is essential to prevent skin contact.[11]
Protocols for Safe Handling and Use
Adherence to standardized laboratory procedures is critical for mitigating risks associated with this compound.
Receiving and Initial Inspection Workflow
References
- 1. (4-Carbamoyl-3-chlorophenyl)boronic acid | C7H7BClNO3 | CID 44119639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 4. (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid | C11H15BClNO3 | CID 44886947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. achmem.com [achmem.com]
- 7. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. capotchem.com [capotchem.com]
- 13. IsoLab - Boric Acid [isolab.ess.washington.edu]
A Technical Guide to (3-Carbamoyl-4-chlorophenyl)boronic acid: Commercial Availability, Synthesis, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic use of functionalized building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide focuses on a specific, highly functionalized reagent, (3-Carbamoyl-4-chlorophenyl)boronic acid (CAS No. 871332-67-1), also known as 2-Chloro-5-boronobenzamide.[2]
The presence of a carbamoyl (carboxamide) group, a chloro substituent, and a boronic acid moiety on a single phenyl ring makes this compound a valuable synthon for introducing a specific set of functionalities into a target molecule. These features can influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.[2] This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and a practical application in the synthesis of kinase inhibitors, a critical class of therapeutic agents.[3][4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 871332-67-1 | [5] |
| Molecular Formula | C₇H₇BClNO₃ | [5] |
| Molecular Weight | 199.40 g/mol | |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Chloro-5-boronobenzamide | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Purity | Typically ≥95% | [7] |
Commercial Availability
This compound is readily available from a variety of commercial suppliers specializing in chemical reagents for research and development. The compound is typically offered in research quantities, ranging from grams to kilograms, with purities generally exceeding 95%. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control measures and documentation.
| Supplier | Typical Purity | Available Quantities |
| BOC Sciences | 98% | Gram to Kilogram |
| Bide Pharmatech Ltd. | 98% | Gram to Kilogram |
| GlobalChemMall | Inquire | Bulk |
| United States Biological | Highly Purified | Gram quantities |
| CyclicPharma | >98% | Inquire |
| CoreSyn | >98% | Inquire |
This table is a representative list and not exhaustive. Researchers should contact suppliers directly for current pricing and availability.
Synthesis Protocol: A Validated Approach
While several general methods exist for the synthesis of arylboronic acids, a specific and reliable protocol is essential for reproducible results in a research setting. The following procedure is adapted from established methodologies for the synthesis of substituted phenylboronic acids, involving a Grignard reaction followed by boronation and hydrolysis.[8][9]
Experimental Protocol: Synthesis of this compound
Starting Material: 5-Bromo-2-chlorobenzamide
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
To a solution of 5-bromo-2-chlorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol), add isopropylmagnesium chloride (1.1 eq) dropwise at -15°C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to 0°C and stir for 1 hour. The progress of the Grignard formation can be monitored by thin-layer chromatography (TLC).
-
Causality: The use of a Grignard reagent is a classic and effective method for forming a carbon-magnesium bond, which can then act as a nucleophile in the subsequent boronation step. The low temperature is crucial to prevent side reactions and decomposition of the Grignard reagent.
-
-
Boronation:
-
Cool the freshly prepared Grignard reagent solution back to -15°C.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below -10°C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Causality: Triisopropyl borate serves as the boron source. The electrophilic boron atom is attacked by the nucleophilic carbon of the Grignard reagent. The bulky isopropyl groups can help to control the reactivity.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by the slow addition of 2N aqueous hydrochloric acid (HCl), ensuring the temperature remains below 10°C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: Acidic workup is necessary to hydrolyze the boronate ester intermediate to the desired boronic acid. The extraction with an organic solvent isolates the product from inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of ethyl acetate and hexanes, to yield this compound as a solid.
-
Application in Drug Discovery: Synthesis of a Kinase Inhibitor Precursor
The true value of a building block like this compound is demonstrated in its application. A prime example is its use in the synthesis of biaryl compounds, which are common scaffolds in kinase inhibitors.[3] The following protocol outlines a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: Suzuki-Miyaura coupling using the target boronic acid.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (e.g., a substituted iodo- or bromopyrimidine, 1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a suitable base, for example, potassium carbonate (2.0 eq).
-
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
-
-
Solvent and Reaction Conditions:
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Causality: The solvent system is chosen to ensure the solubility of all reactants. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Conclusion
This compound is a commercially accessible and highly valuable building block for medicinal chemists and drug development professionals. Its trifunctional nature allows for the strategic introduction of key chemical motifs into complex molecules. A thorough understanding of its synthesis, commercial availability, and application in robust synthetic methodologies like the Suzuki-Miyaura coupling empowers researchers to accelerate the discovery and development of novel therapeutics.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. (PDF) Synthesis and SRC Kinase Inhibitory Activity of a [research.amanote.com]
- 7. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
Safety and hazards of (3-Carbamoyl-4-chlorophenyl)boronic acid
An In-depth Technical Guide to the Safety and Hazards of (3-Carbamoyl-4-chlorophenyl)boronic acid
This guide provides a comprehensive overview of the known and extrapolated safety and hazard information for this compound (CAS No. 871332-67-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from safety data sheets of structurally similar compounds, general chemical safety principles, and the role of boronic acids in modern research. The objective is to foster a culture of safety and informed risk assessment when handling this and related chemical entities.
Introduction and Scientific Context
This compound belongs to the versatile class of organoboron compounds, which have become indispensable reagents in organic synthesis and medicinal chemistry.[1][2] Boronic acids are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions and as key pharmacophores in drug design, interacting with biological targets through their unique electronic properties.[3][4] The presence of the boronic acid moiety allows for potential covalent interactions with proteins, a feature exploited in drugs like the proteasome inhibitor Bortezomib.[1] The specific compound, with its chloro and carbamoyl substitutions, is likely utilized as a building block in the synthesis of complex molecules for drug discovery programs.[5] Given that the toxicological properties of many novel research chemicals are not thoroughly investigated, a cautious and proactive approach to safety, grounded in data from analogous structures, is paramount.[6]
Compound Identification and Properties
While specific experimental data for this compound is scarce, its properties can be estimated based on its structure and data from close analogs.
| Property | Data / Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-Chloro-5-(dihydroxyboranyl)benzamide | - |
| CAS Number | 871332-67-1 | [5] |
| Molecular Formula | C₇H₇BClNO₃ | [5][6] |
| Molecular Weight | 199.40 g/mol | [6] |
| Appearance | Assumed to be a white to off-white powder or crystalline solid | [7] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[6][7] | - |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7][8] Avoid moisture.[6] | - |
Hazard Identification and Classification
Direct GHS classification for this specific CAS number is not widely published. Therefore, the classification is extrapolated from closely related analogs, such as other chloro- and carbamoyl-substituted phenylboronic acids.[6][9][10][11]
Anticipated GHS Classification:
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
-
Precautionary Statements (selected):
-
P261: Avoid breathing dust.[12]
-
P280: Wear protective gloves/eye protection/face protection.[9][12][13]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][12][13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
Toxicological Profile (Based on Analogs)
A comprehensive toxicological investigation for this compound has not been published.[6] The following insights are derived from data on related phenylboronic acids.
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10] Oral toxicity is a known hazard for some boronic acids.[14]
-
Skin Corrosion/Irritation: Expected to be a skin irritant.[7][9][13] Prolonged contact may cause redness and discomfort.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[7][9][10][13] Direct contact with the powder can lead to redness, tearing, and pain.
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[6][7][10]
-
Germ Cell Mutagenicity: No data available, but not expected to be mutagenic based on typical boronic acid profiles.
-
Carcinogenicity: No components of similar products are generally identified as probable, possible, or confirmed human carcinogens by IARC.[6]
-
Reproductive Toxicity: Boric acid, the ultimate degradation product, is flagged for reproductive toxicity with chronic high-dose exposure.[15] This is a consideration for all boronic acids.
Risk Assessment and Safe Handling Workflow
A systematic approach to risk assessment is crucial before any experimental work begins. The causality behind these steps is to ensure hazards are identified and controlled before exposure can occur.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 6. capotchem.com [capotchem.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. aaronchem.com [aaronchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. carlroth.com [carlroth.com]
- 15. laballey.com [laballey.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Carbamoyl-4-chlorophenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (3-Carbamoyl-4-chlorophenyl)boronic acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness and functional group tolerance in the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a multitude of bioactive molecules and functional materials.[1]
This compound is a key building block for the synthesis of complex molecular architectures. The presence of the carbamoyl (carboxamide) and chloro substituents offers both synthetic handles for further functionalization and specific electronic and steric properties that can be crucial for the biological activity or material properties of the final product. The synthesis of biaryl amides, in particular, is of significant interest in medicinal chemistry.
However, the coupling of aryl chlorides, such as the one present in this boronic acid, is notoriously more challenging than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[2] This necessitates the use of specialized, highly active palladium catalyst systems.
This comprehensive guide provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. It delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, and offers insights into potential challenges and optimization strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X) to form a Pd(II) intermediate.[3] This is often the rate-limiting step, especially with less reactive aryl chlorides.
-
Transmetalation: The organic group from the activated organoboron species (the boronic acid, activated by a base to form a more nucleophilic boronate) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Detailed Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific aryl halide coupling partner.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) or a suitable palladacycle.
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Argon or Nitrogen gas for inert atmosphere
Step-by-Step Methodology:
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.
-
Reaction Setup: To a flame-dried Schlenk flask or a pressure-rated vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting solution with the inert gas for 10-15 minutes to remove any residual dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (commonly 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate).
Key Reaction Parameters and Rationale
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Reagents/Conditions | Rationale & Field-Proven Insights |
| Palladium Catalyst | [Pd(dppf)Cl₂], Palladacycles (e.g., G3-XPhos) | The coupling of aryl chlorides requires electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[5] [Pd(dppf)Cl₂] is a robust and versatile catalyst for this purpose. For particularly unreactive aryl chlorides, more advanced palladacycle precatalysts may be necessary. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction rate and yield. Stronger bases like cesium carbonate are often effective for challenging couplings. The hydrolytic stability of the carbamoyl group should be considered, although amides are generally stable under these conditions.[6][7] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | A polar aprotic solvent, often in combination with water, is typically used to dissolve both the organic and inorganic reagents. The solubility of this compound should be experimentally determined in the chosen solvent system to ensure homogeneity. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to promote the oxidative addition of the aryl chloride to the palladium center. The optimal temperature will depend on the reactivity of the specific aryl halide and should be determined empirically. |
| Equivalents of Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions. |
Troubleshooting and Considerations
-
Low or No Conversion: This is often due to catalyst deactivation or a failed oxidative addition. Ensure the reaction is conducted under strictly inert conditions. Consider a more active catalyst system or a higher reaction temperature.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using a slight excess of the boronic acid and ensuring efficient transmetalation can mitigate this.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often minimized by using an appropriate catalyst and reaction conditions.
-
Hydrolysis of the Carbamoyl Group: While generally stable, prolonged heating in the presence of a strong base could potentially lead to the hydrolysis of the primary amide to the corresponding carboxylic acid. If this is observed, a milder base (e.g., K₂CO₃) or a shorter reaction time should be considered.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of functionalized biaryl amides. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this versatile building block in their synthetic endeavors. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development, enabling the efficient construction of complex molecular targets.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Carbamoyl-4-chlorophenyl)boronic Acid
<
Introduction: The Significance of Biaryl Scaffolds and the Role of a Niche Boronic Acid
Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] The controlled synthesis of these compounds is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging carbon-carbon bonds, enabling the construction of complex biaryl motifs with high efficiency and broad functional group tolerance.[3][4][5]
This guide focuses on a specific, yet highly valuable, building block: (3-Carbamoyl-4-chlorophenyl)boronic acid . This reagent is of particular interest in drug discovery, as it allows for the direct incorporation of a chloro- and carbamoyl-substituted phenyl ring. These functionalities can serve as crucial pharmacophores or as handles for further synthetic transformations. A notable application of similar biaryl structures is in the synthesis of targeted cancer therapies, such as Vemurafenib, where precise molecular architecture is key to its therapeutic action.[6][7][8][9]
These application notes provide a comprehensive overview of the synthesis of biaryl compounds using this compound, delving into the mechanistic underpinnings of the Suzuki-Miyaura reaction and offering a detailed, field-proven protocol for its successful implementation.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3][10] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][11][12]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species.[1][3][10] The reactivity of the aryl halide is a critical factor, with the bond strength of the carbon-halogen bond influencing the reaction rate (C-I > C-Br > C-Cl).
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[13] The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻).[13][14][15] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.[4]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.[3][12] The Pd(0) species can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of the palladium precursor.
Visualizing the Catalytic Cycle
To further elucidate the process, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more active pre-catalyst)[11][16][17]
-
Base (e.g., potassium carbonate, potassium phosphate)[15]
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)[18][19]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[20][21][22][23] this compound and aryl halides may be harmful if swallowed, inhaled, or in contact with skin.[21] Palladium catalysts can be toxic and should be handled with care.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). The choice of catalyst can significantly impact the reaction efficiency.[11][17] For less reactive aryl chlorides, more advanced catalyst systems with bulky phosphine ligands may be necessary.[1]
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane:water) via a syringe or cannula. The solvent should be thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method to prevent catalyst oxidation.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed. Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following table provides a summary of typical reaction parameters that can be optimized for the synthesis of biaryl compounds.
| Parameter | Reagent/Condition | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pre-catalysts (e.g., XPhos Pd G2) | Catalyst choice depends on the reactivity of the aryl halide.[11] For aryl chlorides, more active catalysts with electron-rich, bulky phosphine ligands are often required.[1][5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Ba(OH)₂ | The base is crucial for activating the boronic acid.[13][14] The strength and solubility of the base can influence the reaction rate and yield.[15] K₃PO₄ is often effective for challenging couplings. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, Ethanol/H₂O | A mixture of an organic solvent and water is commonly used. The aqueous phase is necessary for dissolving the inorganic base. The choice of organic solvent can affect the solubility of the reactants and the reaction temperature.[18][19] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl halides, particularly aryl chlorides.[24] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds.[25] The use of this compound provides a direct route to valuable biaryl structures with functionalities relevant to pharmaceutical and materials science applications. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully and efficiently synthesize a wide range of substituted biaryl compounds. This guide provides a solid foundation for the application of this important synthetic transformation.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. nbinno.com [nbinno.com]
- 7. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. echemi.com [echemi.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. researchgate.net [researchgate.net]
- 25. Biaryl synthesis by C-C coupling [organic-chemistry.org]
The Strategic Use of (3-Carbamoyl-4-chlorophenyl)boronic Acid in the Synthesis of Advanced PARP Inhibitors
Application Note & Synthetic Protocols
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the application of (3-Carbamoyl-4-chlorophenyl)boronic acid as a critical building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a primary focus on the synthetic route to Olaparib. The strategic importance of the carbamoyl and chloro moieties on the boronic acid is elucidated through an examination of the structure-activity relationships (SAR) of PARP inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and optimization of targeted cancer therapeutics. Detailed, field-proven protocols for the pivotal Suzuki-Miyaura coupling reaction, including reaction setup, optimization, work-up, and purification, are provided, alongside characterization data for key intermediates.
Introduction: The Critical Role of Boronic Acids in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair pathway, most notably in patients with BRCA1/2 mutations.[1][2] The chemical architecture of many potent PARP inhibitors, such as Olaparib, features a complex biaryl scaffold. The construction of this scaffold frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4] In this context, substituted phenylboronic acids serve as indispensable reagents for introducing key structural motifs that are essential for potent enzymatic inhibition and favorable pharmacokinetic profiles.
This compound is a strategically designed building block for the synthesis of certain PARP inhibitors. Its utility lies in the precise presentation of a substituted phenyl ring that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.[5] This allows the inhibitor to competitively bind to the catalytic domain of PARP1/2.
Rationale for the Use of this compound
The selection of this compound is not arbitrary; it is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing PARP inhibition and drug-like properties.[6]
-
The 3-Carbamoyl Group: The primary amide (-CONH₂) at the 3-position is crucial for potent PARP inhibition. It forms key hydrogen bond interactions with the amino acid residues Gly863 and Ser904 within the catalytic domain of PARP1.[5] These interactions anchor the inhibitor in the nicotinamide-binding pocket, leading to high-affinity binding and potent inhibition of the enzyme's catalytic activity.
-
The 4-Chloro Group: The chlorine atom at the 4-position contributes to the overall electronic and lipophilic character of the molecule. While not directly involved in the primary binding interactions with the enzyme, this substituent can influence the molecule's pharmacokinetic properties, such as metabolic stability and cell permeability, which are critical for oral bioavailability and in vivo efficacy.[7][8]
The combination of these two substituents on the phenylboronic acid provides a pre-organized structural motif that is optimized for both potent enzymatic inhibition and favorable drug-like properties.
Synthetic Workflow for PARP Inhibitor Synthesis via Suzuki-Miyaura Coupling
The synthesis of PARP inhibitors like Olaparib using this compound typically involves the coupling of this boronic acid with a suitable heterocyclic coupling partner, such as a halogenated phthalazinone derivative. A generalized workflow is depicted below.
Caption: Synthetic workflow for PARP inhibitors.
Detailed Synthetic Protocols
The following protocols are composite procedures derived from established methodologies in the patent and peer-reviewed literature for the synthesis of Olaparib and its key intermediates.[9][10][11]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Olaparib Intermediate
This protocol describes the coupling of a brominated phthalazinone derivative with a boronic acid ester to form the core structure of an Olaparib precursor. While the specific example in the cited patent uses a boronic acid ester derived from 5-(bromomethyl)-2-fluorobenzoate, the conditions are representative for the coupling with this compound to a suitable phthalazinone halide.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| 4-(Bromomethyl)phthalazin-1(2H)-one | 259694-87-2 | 239.06 | 1.0 eq |
| This compound | 850568-18-6 | 200.41 | 1.1 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 eq |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 eq |
| Toluene | 108-88-3 | 92.14 | - |
| Ethanol | 64-17-5 | 46.07 | - |
| Water | 7732-18-5 | 18.02 | - |
Procedure:
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(bromomethyl)phthalazin-1(2H)-one (1.0 eq), this compound (1.1 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure coupled product.[12][13]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium catalysts with appropriate ligands can also be employed.[3]
-
Base: Sodium carbonate is a widely used inorganic base that is effective in activating the boronic acid for transmetalation. The use of a base is essential for the catalytic cycle of the Suzuki reaction.[3]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.
Characterization of Intermediates
Accurate characterization of the synthetic intermediates is crucial for ensuring the purity and identity of the final product. For a key Olaparib intermediate, 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, the following characterization data would be expected:
-
¹H NMR: The proton NMR spectrum would show characteristic peaks for the aromatic protons of the phthalazinone and the substituted phenyl ring, as well as signals for the methylene bridge and the piperazine ring protons.
-
Mass Spectrometry: The mass spectrum (e.g., ESI-MS) would show a molecular ion peak corresponding to the calculated molecular weight of the compound (C₂₀H₁₉FN₄O₂), confirming its identity.[14][15]
Conclusion and Future Perspectives
This compound is a highly valuable and strategically designed building block in the synthesis of advanced PARP inhibitors like Olaparib. Its specific substitution pattern is critical for achieving potent enzymatic inhibition. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this key structural motif into the final drug molecule. The protocols and insights provided in this guide are intended to assist researchers in the successful synthesis and further development of novel PARP inhibitors for targeted cancer therapy. Future work in this area may focus on the development of more efficient and greener catalytic systems for the Suzuki coupling and the exploration of novel boronic acids to further optimize the therapeutic index of PARP inhibitors.
References
- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN105820126A - Preparing method for Olaparib - Google Patents [patents.google.com]
- 11. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN107266370A - A kind of process for purification of olaparib compound - Google Patents [patents.google.com]
- 13. CN108586355A - A kind of process for purification of olaparib - Google Patents [patents.google.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | molsyns.com [molsyns.com]
Optimizing Suzuki-Miyaura Coupling Reactions with (3-Carbamoyl-4-chlorophenyl)boronic acid: A Detailed Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide to the reaction conditions for coupling (3-Carbamoyl-4-chlorophenyl)boronic acid, a key building block in medicinal chemistry due to the prevalence of biaryl structures in pharmacologically active agents.[3][4] We will delve into the mechanistic intricacies of the catalytic cycle, provide detailed, field-tested protocols, and offer expert insights into overcoming the specific challenges associated with this substrate, particularly the inherent non-reactivity of aryl chloride coupling partners.[5] This guide is designed to empower researchers to optimize their synthetic routes, troubleshoot common issues, and successfully incorporate this valuable moiety into complex molecular architectures.
Introduction: The Strategic Importance of this compound
The palladium-catalyzed Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of polyolefins, styrenes, and substituted biphenyls.[1][6] Its utility is particularly pronounced in drug discovery, where the rapid assembly of complex molecules is paramount. Boron-containing compounds, especially boronic acids, have emerged from being mere synthetic intermediates to integral components of approved drugs, valued for their unique electronic properties and biological interactions.[4][7][8]
This compound (CAS 871332-67-1) is a bifunctional reagent of significant interest.[9] The biaryl scaffold it helps create is a privileged structure in many therapeutic agents. However, its effective use is not without challenges. The boronic acid is coupled to an electron-deficient aromatic ring containing a chloride—a notoriously unreactive electrophile compared to its bromide and iodide counterparts.[10][11] The success of this transformation hinges on a rational selection of catalyst, ligand, base, and solvent, tailored to overcome the high activation barrier of the initial oxidative addition step.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the mechanism is critical to troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][12] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (e.g., an aryl chloride). This is often the rate-determining step, especially for less reactive halides like chlorides.[11] This step forms a square-planar Pd(II) complex.
-
Transmetalation : The organic moiety from the activated organoboron species is transferred to the Pd(II) center, displacing the halide. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium atom.[15][16]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][14]
Optimizing Key Reaction Parameters
The successful coupling of this compound with an aryl chloride partner requires careful consideration of each reaction component.
-
Palladium Catalyst & Ligand Selection (The Critical Choice) : Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[5] The challenge of the slow oxidative addition step is overcome by using ligands that are both bulky and electron-rich.
-
Bulky Phosphine Ligands : Buchwald and Fu have developed a range of phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) that stabilize the monoligated Pd(0) species, which is highly active for oxidative addition.[5][15] These ligands create steric bulk that promotes the final reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors, making the palladium center more electron-rich and thus more reactive towards oxidative addition.[15][17] They are also highly stable, which can prevent catalyst decomposition (formation of palladium black).[18]
-
-
The Role of the Base : The base is essential for activating the boronic acid.[16] The choice of base can significantly affect reaction rates and yields.
-
Inorganic Bases : Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for challenging couplings.[16] They are strong enough to facilitate boronate formation without causing significant hydrolysis of the carbamoyl group, provided the temperature is controlled.
-
Hydroxides (NaOH, KOH) : While effective, they can be too harsh at elevated temperatures, potentially leading to hydrolysis of the amide or promoting side reactions.
-
Organic Bases (e.g., NEt₃) : Generally too weak to be effective in this context.[16]
-
-
Solvent Systems : The choice of solvent influences the solubility of reagents and the reaction rate.
-
Aprotic Polar Solvents : Dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with the addition of water.[1][6] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[19]
-
Biphasic Systems : A toluene/water or dioxane/water mixture is a robust starting point, balancing the solubility of the organic substrates and the inorganic base.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl chloride. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1 mixture, 10 mL)
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90-110 °C (or as optimized) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl chloride is consumed (typically 4-24 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute with water (20 mL) and ethyl acetate (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14] Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Data-Driven Optimization
The optimal conditions are highly substrate-dependent. A screening approach is recommended to maximize yield. The following table illustrates a typical optimization study for coupling this compound with 2-chloro-toluene.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 88 |
| 5 | PEPPSI-IPr (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75 |
| 6 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 85 |
Data is illustrative and intended to show optimization trends. As shown, the combination of a modern phosphine ligand (SPhos) and a suitable base (K₃PO₄) dramatically improves the yield compared to traditional catalyst systems (Entry 1 vs. 3).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Poor choice of ligand for aryl chloride.3. Insufficiently strong base.4. Boronic acid decomposition. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos) or an NHC-based catalyst.3. Use a stronger base like K₃PO₄ or Cs₂CO₃.4. Use fresh, high-purity boronic acid; minimize reaction time and temperature. |
| Protodeborylation | Cleavage of the C-B bond by water/protons, forming 2-chloro-benzamide.[1] | 1. Use a less aqueous solvent system if possible.2. Ensure the base is strong enough to promote transmetalation over protonolysis.3. Use boronic esters (e.g., pinacol esters) which are more stable. |
| Homocoupling | Dimerization of the boronic acid or the aryl halide.[18] | 1. Lower the catalyst loading.2. Ensure the reaction is truly anaerobic, as oxygen can promote homocoupling.3. Check the purity of the boronic acid. |
| Palladium Black | Catalyst decomposition.[18] | 1. Use a more robust ligand (NHCs are excellent).2. Lower the reaction temperature if kinetics allow.3. Ensure high purity of all reagents and solvents. |
| Amide Hydrolysis | The carbamoyl group is sensitive to harsh basic conditions and high temperatures. | 1. Use a milder base (e.g., K₂CO₃ if effective) or a non-hydroxide base (K₃PO₄).2. Minimize reaction temperature and time. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex biaryl structures relevant to pharmaceutical and materials science. Success with this substrate, particularly when paired with challenging aryl chlorides, is not accidental but the result of a rational, mechanism-informed approach to reaction design. By leveraging modern, highly active palladium catalysts with bulky, electron-donating ligands, and by carefully selecting the appropriate base and solvent system, researchers can overcome the inherent reactivity barriers. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient, high-yielding, and scalable synthetic routes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of (3-Carbamoyl-4-chlorophenyl)boronic Acid with Heteroaryl Halides
Introduction: Synthesizing Core Structures for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry, where the efficient construction of complex molecular architectures is paramount. Substituted heteroarenes, in particular, are prevalent motifs in a vast array of pharmacologically active agents.[3][4]
This guide focuses on a specific, yet highly relevant, transformation: the coupling of (3-Carbamoyl-4-chlorophenyl)boronic acid with a variety of heteroaryl halides. The resulting products, which link a substituted phenyl ring to a heterocyclic system, are of significant interest to medicinal chemists. The carbamoyl moiety (-CONH₂) is a common bioisostere and structural element in numerous approved drugs, valued for its hydrogen bonding capabilities and chemical stability.[5]
However, this specific coupling presents unique challenges that require a nuanced understanding of the reaction mechanism and careful optimization of parameters. The boronic acid is rendered electron-deficient by the presence of both a chloro and a carbamoyl group, which can significantly slow the crucial transmetalation step.[6] Furthermore, the nitrogen atoms within heteroaryl halides can coordinate to the palladium catalyst, potentially leading to deactivation or "catalyst poisoning."[7]
This document provides researchers, scientists, and drug development professionals with a detailed mechanistic overview, field-proven protocols, and a troubleshooting framework to successfully navigate the complexities of this powerful transformation.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][8] Understanding this cycle is critical for rationalizing experimental choices and troubleshooting suboptimal results.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) complex initiates the cycle by inserting into the carbon-halogen bond of the heteroaryl halide. This is often the rate-limiting step of the overall reaction. The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[3][9] For less reactive halides like chlorides, this step requires a highly active catalyst, typically featuring electron-rich and sterically bulky ligands.
-
Transmetalation : This step involves the transfer of the organic moiety—in this case, the (3-carbamoyl-4-chlorophenyl) group—from the boron atom to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily transfers its organic group to the palladium.[10][11] The choice of base is therefore critical, especially for electron-deficient boronic acids where this step can be sluggish.
-
Reductive Elimination : In the final step, the two organic partners—the heteroaryl group and the carbamoyl-chlorophenyl group—are coupled together and expelled from the palladium coordination sphere. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Key Reaction Parameters: A Causal Approach
Success in coupling this compound with heteroaryl halides hinges on the careful selection of four key components: the palladium catalyst system (precatalyst and ligand), the base, and the solvent.
| Parameter | Recommended Choice & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) : These are common, air-stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Using a precatalyst combined with a specific ligand offers greater flexibility and activity than a pre-formed complex like Pd(PPh₃)₄.[10][12] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) : The electron-withdrawing nature of the boronic acid and the potential for using less reactive heteroaryl chlorides necessitates a highly active catalyst. Electron-rich ligands accelerate the rate-limiting oxidative addition step and stabilize the palladium center.[8][13] Buchwald-type biaryl phosphine ligands are particularly effective for these challenging transformations.[12] |
| Base | Strong, Non-nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) : A strong base is crucial to accelerate the slow transmetalation of the electron-deficient boronic acid.[14] K₃PO₄ is often an excellent first choice, providing a good balance of reactivity and handling.[15] Typically, 2-3 equivalents are used. |
| Solvent System | Anhydrous Organic Solvent with Water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O in a ~5:1 to 10:1 ratio) : A polar aprotic solvent like dioxane or THF is needed to solubilize the organic reagents and the catalyst complex. A small amount of water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][15] |
| Temperature | 80–110 °C : Elevated temperatures are typically required to provide sufficient thermal energy to overcome the activation barriers for oxidative addition and transmetalation, especially when using heteroaryl chlorides.[14] |
General Experimental Protocol
Disclaimer: This protocol is a general guideline. Optimal conditions may vary based on the specific heteroaryl halide substrate. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
4.1 Materials and Equipment
-
This compound (1.2–1.5 equiv.)
-
Heteroaryl halide (1.0 equiv., limiting reagent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, powdered, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
-
Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)
-
Syringes and needles for liquid transfer
-
Heating block or oil bath with temperature control
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
4.2 Step-by-Step Procedure
-
Vessel Preparation : To an oven-dried reaction vial, add the heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting heteroaryl halide.
-
Reaction Execution : Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup : Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.
Caption: A workflow for troubleshooting difficult Suzuki-Miyaura couplings.
-
Issue: Low Yield / No Reaction :
-
Probable Cause : Inefficient transmetalation of the electron-deficient boronic acid.
-
Solution : Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[14] Increasing the reaction temperature can also help overcome the activation barrier.
-
-
Issue: Protodeboronation (Loss of Boronic Acid) :
-
Probable Cause : The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom. This is a known issue with some electron-deficient heteroaryl boronic acids.[6]
-
Solution : Use rigorously anhydrous solvents and add the water/base mixture last. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this side reaction.[16]
-
-
Issue: Reaction Stalls (Especially with Heteroaryl Chlorides) :
-
Probable Cause : The oxidative addition step is too slow, or the catalyst is being deactivated.
-
Solution : Employ a more electron-rich and sterically hindered ligand, such as a second-generation Buchwald ligand (e.g., XPhos, RuPhos).[12][13] These ligands are specifically designed to promote the difficult oxidative addition of aryl chlorides.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Ligand selection for Suzuki reactions with electron-deficient boronic acids
Application Note & Protocol Guide
Topic: Strategic Ligand Selection for Suzuki-Miyaura Couplings with Electron-Deficient Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the use of electron-deficient boronic acids presents a significant challenge, primarily due to a sluggish transmetalation step in the catalytic cycle.[3][4] This application note provides a comprehensive guide for overcoming this hurdle through strategic ligand selection. We delve into the mechanistic underpinnings of the reaction, explore the role of advanced ligand architectures, and offer detailed, field-proven protocols to empower researchers in achieving high-yielding couplings with these challenging substrates.
The Challenge of Electron-Deficient Boronic Acids
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Electron-deficient boronic acids, characterized by the presence of electron-withdrawing groups, exhibit reduced nucleophilicity.[3][4] This diminished reactivity directly impacts the transmetalation step, which is often the rate-limiting phase of the catalytic cycle for these substrates.[7] Consequently, reactions involving these partners are frequently plagued by low yields, slow conversion rates, and the prevalence of side reactions such as protodeboronation.[8][9][10]
Furthermore, the stability of electron-deficient boronic acids can be a concern, as they are more susceptible to decomposition under basic reaction conditions.[3][4] Addressing these challenges necessitates a carefully considered approach to catalyst system design, with ligand selection emerging as the most critical parameter.
The Central Role of the Ligand
In palladium-catalyzed cross-coupling reactions, the ligand is not a mere spectator. It is intimately involved in every stage of the catalytic cycle, modulating the steric and electronic properties of the palladium center.[11][12] For challenging substrates like electron-deficient boronic acids, the ligand's role is amplified. An optimal ligand must:
-
Promote Oxidative Addition: Facilitate the initial reaction between the palladium(0) catalyst and the aryl halide.
-
Accelerate Transmetalation: Enhance the transfer of the organic group from the boron atom to the palladium center.
-
Facilitate Reductive Elimination: Induce the final step where the new C-C bond is formed and the catalyst is regenerated.
-
Stabilize the Catalyst: Prevent the formation of inactive palladium black and prolong the catalyst's lifetime.[11][12]
The key to overcoming the sluggish transmetalation with electron-deficient boronic acids lies in the use of ligands that can increase the electron density at the palladium center, thereby making it more receptive to the less nucleophilic boronic acid.
Ligand Classes for Electron-Deficient Suzuki Couplings
Extensive research has led to the development of specialized ligands that are highly effective for Suzuki reactions with challenging substrates. Two classes, in particular, have proven to be instrumental: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type)
The advent of dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, has revolutionized Suzuki-Miyaura couplings.[13][14][15] These ligands are characterized by their steric bulk and strong electron-donating ability.[15]
-
Mechanism of Action: The steric bulk of ligands like XPhos, SPhos, and RuPhos promotes the formation of monoligated L1Pd(0) species, which are highly reactive in oxidative addition.[15] Their strong electron-donating nature increases the electron density on the palladium center, which in turn facilitates the otherwise difficult transmetalation with electron-deficient boronic acids.[3][6]
-
Advantages:
-
High reactivity for a broad range of substrates, including sterically hindered and electron-deficient partners.[2][13]
-
Often allow for reactions to be conducted under milder conditions and with lower catalyst loadings.[15]
-
Commercially available as stable pre-catalysts (e.g., G3/G4 Palladacycles), which offer improved air and moisture stability and ensure efficient generation of the active catalyst.[3]
-
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in a variety of cross-coupling reactions.[16] They are strong σ-donors, even more so than many electron-rich phosphines, and form highly stable complexes with palladium.[17]
-
Mechanism of Action: The strong σ-donating ability of NHCs significantly increases the electron density on the palladium catalyst, thereby accelerating the rate of oxidative addition and facilitating the transmetalation of electron-poor boronic acids.[16][18] The steric bulk of common NHC ligands, such as IPr and IMes, also plays a crucial role in promoting reductive elimination.
-
Advantages:
Visualizing the Catalytic Cycle
To better understand the influence of the ligand, it is helpful to visualize the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of electron-deficient boronic acids. Optimization of specific parameters may be necessary for individual substrate combinations.
Protocol 1: General Procedure using a Buchwald Pre-catalyst
This protocol utilizes a commercially available, air-stable palladium pre-catalyst, which simplifies the reaction setup.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (or other suitable Buchwald pre-catalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF/water mixture)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add the aryl halide, electron-deficient boronic acid, base, and palladium pre-catalyst.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In-situ Catalyst Generation with an NHC Ligand
This protocol is suitable when using an NHC salt and a palladium source to generate the active catalyst in situ.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
NHC-HCl salt (e.g., IPr-HCl) (2-4 mol%)
-
Strong base (e.g., potassium tert-butoxide, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel, stir bar, and inert atmosphere setup as in Protocol 1.
Procedure:
-
To a dry reaction vessel with a stir bar, add the aryl halide, boronic acid, Pd(OAc)₂, NHC-HCl salt, and base.
-
Follow steps 2-10 as outlined in Protocol 1. The elevated temperatures typically used in these reactions (100-120 °C) facilitate the in-situ generation of the active Pd-NHC catalyst.
Data Presentation and Ligand Comparison
The choice of ligand can have a dramatic effect on the outcome of the reaction. The following table provides a comparative overview of typical performance for different ligand types with electron-deficient boronic acids.
| Ligand Type | Example Ligands | Typical Catalyst Loading | Temperature (°C) | Key Advantages | Considerations |
| Buchwald Phosphines | XPhos, SPhos, RuPhos | 0.5 - 2 mol% | 80 - 110 | High activity, broad scope, commercially available as stable pre-catalysts.[2][13] | Can be sensitive to air and moisture if not handled as a pre-catalyst. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | 1 - 3 mol% | 100 - 120 | Excellent thermal stability, very strong electron donors, highly active.[16][17] | Often require higher temperatures for optimal performance. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | 2 - 5 mol% | 100 - 130 | Cost-effective, readily available. | Generally less effective for electron-deficient boronic acids, often requiring higher catalyst loadings and temperatures. |
Troubleshooting and Optimization
Even with advanced ligands, challenges can arise. Below is a workflow for troubleshooting common issues.
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Key Optimization Parameters:
-
Base Selection: Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often superior as they facilitate the formation of the reactive boronate species without degrading the substrates.[3]
-
Solvent Choice: The solvent system can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents like dioxane and toluene are commonly used. The addition of water can sometimes be beneficial, but care must be taken to avoid excessive protodeboronation.
-
Boronic Acid Stability: If protodeboronation is a significant issue, consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which can exhibit greater stability.[8][20] These reagents often hydrolyze in situ to generate the active boronic acid.
Conclusion
The successful Suzuki-Miyaura coupling of electron-deficient boronic acids is a readily achievable goal with the appropriate choice of catalyst system. Modern, bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have been specifically designed to overcome the inherent challenges of these substrates by accelerating the rate-limiting transmetalation step. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently incorporate these valuable building blocks into their synthetic strategies, paving the way for the efficient construction of complex molecules in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: One-Pot Synthetic Strategies Utilizing (3-Carbamoyl-4-chlorophenyl)boronic acid as a Key Building Block
Abstract
This technical guide details the strategic application of (3-Carbamoyl-4-chlorophenyl)boronic acid in advanced one-pot synthetic methodologies. Boronic acids are foundational pillars in modern medicinal chemistry, enabling the construction of complex molecular architectures.[1][2] The title compound, featuring a reactive boronic acid moiety, a strategically placed chlorine atom, and a carbamoyl group, serves as a versatile building block for diversity-oriented synthesis.[3][4] This note moves beyond simple, single-step reactions to explore integrated, one-pot sequences that enhance synthetic efficiency, reduce waste, and accelerate the discovery of novel chemical entities. We present detailed protocols for sequential Suzuki-Miyaura cross-couplings, tandem Chan-Lam amination/cyclization reactions for heterocycle synthesis, and multicomponent Petasis reactions, providing field-proven insights into experimental design and execution.
Introduction: The Strategic Value of this compound
This compound is a bifunctional reagent of significant interest in pharmaceutical research.[5][6] Its utility is derived from three key structural features:
-
The Boronic Acid Group: A cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling, it allows for the formation of C-C bonds with exceptional reliability and functional group tolerance.[7][8]
-
The Chloro Substituent: While less reactive than a bromo or iodo group, the C-Cl bond can be activated for a secondary cross-coupling reaction under forcing conditions or with specialized catalyst systems, enabling sequential, one-pot derivatization.
-
The Carbamoyl Moiety: This group enhances the polarity of the molecule and provides a hydrogen bond donor/acceptor site, which can be critical for modulating the pharmacokinetic properties of a final drug candidate.[2]
One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, represent a paradigm of efficiency in chemical synthesis.[9][10] This approach minimizes intermediate handling, reduces solvent and reagent consumption, and shortens overall synthesis time, aligning with the principles of green chemistry.[11] This guide provides researchers with the foundational knowledge and practical protocols to leverage this compound in such elegant and powerful synthetic cascades.
Application I: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and heteroaryl motifs.[7][12] A one-pot, two-step sequence allows for the rapid assembly of complex, unsymmetrical teraryl systems, which are privileged structures in many therapeutic areas. In this workflow, this compound is first coupled with a more reactive aryl bromide or iodide, followed by the introduction of a second boronic acid to couple at the less reactive aryl chloride site.
Figure 1: Workflow for One-Pot Sequential Suzuki Coupling.
Protocol 2.1: Synthesis of an Unsymmetrical Teraryl Compound
This protocol describes the coupling of this compound with 1-bromo-4-methoxybenzene, followed by a second coupling with phenylboronic acid.
Scientist's Note (Rationale): The success of this sequential coupling hinges on the differential reactivity of C-Br vs. C-Cl bonds. The first step uses a standard palladium catalyst like Pd(PPh₃)₄, which is effective for C-Br bonds but generally inefficient for C-Cl bonds at moderate temperatures. The second step requires a more advanced catalyst system, such as those employing bulky, electron-rich Buchwald-type ligands (e.g., XPhos), which are specifically designed to facilitate the challenging oxidative addition to aryl chlorides.[7][12]
Materials & Equipment:
-
This compound (1.0 equiv)
-
1-bromo-4-methoxybenzene (1.05 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
XPhos Pd G2 (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Step-by-Step Procedure:
-
Step 1 Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (200 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (196 mg, 1.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
First Coupling: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the consumption of the aryl bromide by TLC or LC-MS.
-
Step 2 Setup: After cooling the mixture to room temperature, add phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol) directly to the flask.
-
Second Coupling: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the formation of the final product.
-
Work-up & Purification: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired teraryl product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Application II: One-Pot Chan-Lam Amination and Cyclization for Benzoxazole Synthesis
The Chan-Lam coupling provides a powerful, copper-catalyzed method for forming C-N and C-O bonds, offering an orthogonal approach to palladium-based methods.[13][14] This is particularly advantageous as it can be performed in the presence of air.[15] A highly efficient application is the one-pot reaction of an arylboronic acid with a 2-aminophenol, where the initial C-N bond formation is followed by an in-situ dehydrative cyclization to furnish a substituted benzoxazole scaffold, a common motif in pharmacologically active compounds.[16][17][18]
Figure 2: Chan-Lam coupling cycle and subsequent cyclization.
Protocol 3.1: Synthesis of a 2-Arylbenzoxazole Derivative
Scientist's Note (Rationale): The key to this one-pot reaction is the dual role of the 2-aminophenol. It first acts as a nucleophile in the copper-catalyzed C-N bond formation. The resulting intermediate then possesses a nucleophilic hydroxyl group positioned perfectly for an intramolecular attack on the newly formed imine (or its equivalent), leading to a spontaneous or acid/heat-promoted cyclization and dehydration to form the stable aromatic benzoxazole ring system.[16] Copper(II) acetate is a common and inexpensive catalyst, and molecular sieves are added to drive the final cyclization/dehydration step to completion.
Materials & Equipment:
-
This compound (1.0 equiv)
-
2-Aminophenol (1.1 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.1 equiv, or 10-20 mol% for a catalytic process)
-
Pyridine (2.0 equiv)
-
4 Å Molecular Sieves (powdered, activated)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add this compound (200 mg, 1.0 mmol), 2-aminophenol (120 mg, 1.1 mmol), Cu(OAc)₂ (200 mg, 1.1 mmol), and activated 4 Å molecular sieves (~500 mg).
-
Solvent and Base Addition: Add anhydrous DCM (10 mL) followed by pyridine (158 µL, 2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air (using a drying tube to protect from ambient moisture). The reaction is typically complete within 12-24 hours. For less reactive substrates, heating to 40 °C may be required. Monitor by TLC or LC-MS.
-
Work-up & Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves, washing the pad with additional DCM. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure 2-arylbenzoxazole product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Application III: One-Pot Petasis Multicomponent Reaction (MCR)
Multicomponent reactions (MCRs) are synthetic chemist's dream, creating significant molecular complexity from simple starting materials in a single operation.[10][19] The Petasis reaction (or borono-Mannich reaction) is a prominent MCR involving the reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde or acid like glyoxylic acid), and an organoboronic acid to produce α-amino acids or their derivatives.[19] This reaction is exceptionally valuable for building libraries of complex, drug-like molecules.
Figure 3: Schematic of the three-component Petasis reaction.
Protocol 4.1: Synthesis of an α-Aryl Amino Acid Derivative
Scientist's Note (Rationale): The mechanism is believed to involve the formation of an iminium ion intermediate from the amine and carbonyl component. Simultaneously, the boronic acid forms a reactive ate complex with the hydroxyl group of the carbonyl substrate. These two species then combine in a key C-C bond-forming step where the aryl group from the boron atom is transferred to the iminium carbon. The reaction is often driven to completion by heating and the azeotropic removal of water.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Dibenzylamine (1.0 equiv)
-
Glyoxylic acid monohydrate (1.1 equiv)
-
Ethanol or a Toluene/Ethanol mixture
-
Round-bottom flask with Dean-Stark trap, condenser, magnetic stirrer
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (200 mg, 1.0 mmol), dibenzylamine (197 mg, 1.0 mmol), and glyoxylic acid monohydrate (101 mg, 1.1 mmol).
-
Solvent Addition: Add toluene (10 mL) or a 1:1 mixture of toluene:ethanol (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-110 °C depending on the solvent) for 8-16 hours. Water will collect in the Dean-Stark trap, driving the reaction forward. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: After cooling, remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, perform column chromatography on silica gel.
-
Characterization: Confirm the structure of the α-amino acid derivative by ¹H NMR, ¹³C NMR, and HRMS.
Summary and Comparative Overview
This compound is a powerful and versatile reagent for constructing complex molecules using efficient one-pot methodologies. The choice of method depends on the desired final scaffold.
| Methodology | Key Transformation | Catalyst System | Typical Yield Range | Key Advantages |
| Sequential Suzuki-Miyaura | C-C Bond Formation | Palladium (e.g., Pd(PPh₃)₄ + XPhos Pd G2) | 50-80% (over 2 steps) | Builds complex, unsymmetrical teraryl systems; exploits differential halide reactivity.[12] |
| Chan-Lam/Cyclization | C-N Bond Formation | Copper (e.g., Cu(OAc)₂) | 60-90% | Forms valuable N-heterocycles; mild, air-tolerant conditions; orthogonal to Pd chemistry.[14][16] |
| Petasis MCR | C-C & C-N Bond Formation | Catalyst-free (thermal) | 55-85% | High atom economy; rapid increase in molecular complexity from simple inputs.[19] |
Conclusion
The strategic implementation of one-pot synthetic sequences significantly enhances the utility of functionalized building blocks like this compound. By combining multiple reaction steps without isolating intermediates, researchers can accelerate the synthesis of diverse and complex molecular libraries. The protocols outlined in this note for sequential Suzuki coupling, tandem Chan-Lam amination/cyclization, and Petasis multicomponent reactions provide a robust toolkit for medicinal chemists and drug discovery professionals, enabling the efficient generation of novel compounds with therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 17. Benzoxazole synthesis [organic-chemistry.org]
- 18. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Topic: Scale-up Synthesis of Substituted Biphenyls with (3-Carbamoyl-4-chlorophenyl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of substituted biphenyls via a Suzuki-Miyaura cross-coupling reaction, specifically utilizing (3-Carbamoyl-4-chlorophenyl)boronic acid. The document is structured to provide not only a step-by-step methodology but also the scientific rationale behind key procedural choices, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical research.
Introduction: The Importance of Biphenyl Scaffolds and the Suzuki-Miyaura Reaction
The biphenyl motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its rigid, yet conformationally flexible nature allows it to effectively interact with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds to form these biaryl structures.[2][3][4] This Nobel Prize-winning reaction is prized for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its boronic acid reagents.[5]
This application note focuses on the coupling of this compound with various aryl halides. The use of an aryl chloride as one of the coupling partners presents a significant challenge due to the strength and inertness of the C-Cl bond compared to its bromide or iodide counterparts.[2] Overcoming this hurdle requires a highly active and robust catalyst system, especially when transitioning from bench-scale experiments to kilogram-scale production.[6][7][8] This protocol outlines a validated method for achieving this transformation efficiently and safely on a larger scale.
Reaction Mechanism and Strategic Considerations
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[2]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which converts the boronic acid to a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Consideration for Scale-Up with an Aryl Chloride: The primary challenge is the oxidative addition step. To facilitate the cleavage of the strong C-Cl bond, highly active catalyst systems are essential. These typically consist of a palladium source and a sterically bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) that promotes the formation of a highly reactive, low-coordinate Pd(0) species.[6][8][9]
Materials, Reagents, and Instrumentation
Materials and Reagents
| Reagent | Grade | Recommended Supplier | Notes |
| Aryl Halide (e.g., Aryl Bromide) | >98% Purity | Sigma-Aldrich, TCI | Substrate partner for the boronic acid. |
| This compound | >97% Purity | Combi-Blocks, Ark Pharm | The key building block. Ensure low residual water content. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem, Sigma-Aldrich | A common, air-stable Pd(II) precatalyst. |
| Buchwald Ligand (e.g., SPhos, XPhos) | >98% Purity | Strem, Sigma-Aldrich | Critical for activating the aryl chloride. Selection depends on the specific aryl halide substrate. |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Sigma-Aldrich, VWR | A strong, non-nucleophilic base effective in these couplings.[5] |
| Toluene | Anhydrous or ACS | Fisher Scientific | Common organic solvent for the reaction. |
| Deionized Water | High Purity | In-house | Used for the biphasic system and work-up. Must be degassed. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Used for extraction during work-up. |
| Brine (Saturated NaCl solution) | - | In-house | Used for washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent for the organic layer. |
| Nitrogen (N₂) or Argon (Ar) | High Purity (99.99%) | Airgas, Praxair | Essential for maintaining an inert atmosphere. |
Instrumentation
-
Reaction Vessel: 50 L Glass-lined or stainless steel reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and nitrogen/argon inlet/outlet.
-
Heating/Cooling System: Oil bath or reactor jacket with a temperature controller.
-
Liquid Transfer: Inert gas pressure or peristaltic/diaphragm pumps for solvent and reagent transfer.
-
Filtration: Nutsche filter or similar large-scale filtration apparatus.
-
Drying: Vacuum oven.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) for reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) for final product characterization.
Detailed Experimental Protocol for Scale-Up
This protocol describes a general procedure on a 1 kg scale for the coupling of an aryl bromide with this compound.
Caption: Step-by-step workflow for the scale-up Suzuki-Miyaura coupling.
Step 1: Reactor Setup and Inerting
-
Ensure the reactor is clean, dry, and properly assembled.
-
Purge the entire system with nitrogen or argon for at least 60 minutes to establish an inert atmosphere. Maintaining an oxygen-free environment is critical as the active Pd(0) species is sensitive to air.
Step 2: Reagent Charging
-
To the inerted reactor, charge the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add toluene (approx. 5-10 L/kg of limiting reagent) and degassed deionized water (approx. 10-20% of toluene volume). The biphasic system is crucial for dissolving the inorganic base and facilitating the reaction.[5]
Step 3: Degassing
-
With gentle stirring, sparge the slurry with nitrogen or argon gas through a subsurface tube for 30-60 minutes to ensure all dissolved oxygen is removed.
Step 4: Catalyst Addition
-
In a separate, inerted glove box or flask, weigh the Palladium(II) acetate (0.01-0.02 equiv) and SPhos ligand (0.02-0.04 equiv).
-
Add the catalyst and ligand to the reaction mixture. They can be added as solids or slurried in a small amount of degassed toluene.
Step 5: Reaction Execution
-
Begin vigorous stirring (e.g., 200-300 RPM) to ensure good mixing between the two phases.
-
Heat the reaction mixture to the target temperature, typically between 80-100 °C.
-
Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC. The reaction is typically complete within 4-12 hours.
Step 6: Work-up and Extraction
-
Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature.
-
Transfer the mixture to a larger vessel or separatory funnel. Allow the layers to separate.
-
Separate the aqueous layer and extract it two more times with ethyl acetate (EtOAc).[5]
Step 7: Product Isolation
-
Combine all organic layers.
-
Wash the combined organic layer with deionized water, followed by a wash with brine to remove residual inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a solid.
Step 8: Purification by Recrystallization
-
Select an appropriate solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.[10][11]
-
Dissolve the crude solid in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Expected Results & Scientific Discussion
This protocol is expected to provide the desired substituted biphenyl product in good to excellent yield and high purity.
| Parameter | Expected Outcome |
| Scale | 1.0 kg (limiting aryl halide) |
| Reaction Time | 4 - 12 hours |
| Isolated Yield | 75 - 95% |
| Purity (HPLC) | >98% after recrystallization |
| Appearance | Off-white to pale yellow solid |
| Analysis | NMR and Mass Spec data consistent with desired structure |
Discussion of Key Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich Buchwald phosphine ligand like SPhos is a powerful system for coupling challenging aryl chlorides.[6][9] The ligand accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, leading to higher efficiency and turnover numbers.
-
Base Selection: K₃PO₄ is an effective base for the Suzuki-Miyaura reaction. It is strong enough to form the active boronate species but generally does not promote side reactions like ester hydrolysis if such functional groups are present.[5]
-
Solvent System: A biphasic toluene/water system is highly effective. Toluene dissolves the organic substrates and the catalyst complex, while water dissolves the inorganic base, creating a large interfacial area where the reaction can proceed efficiently.[7][12] For a greener alternative, surfactants like TPGS-750-M in water can be explored.[7]
-
Minimizing Impurities: The use of a slight excess (1.2 equiv) of the boronic acid helps to drive the reaction to completion and consume the limiting aryl halide. Common impurities include homocoupled boronic acid (Ar'-Ar') and dehalogenated starting material (Ar-H). The optimized catalyst system and reaction conditions described here are designed to minimize these side reactions.[7]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Palladium Catalysts: While palladium on carbon can be pyrophoric, solid palladium complexes like Pd(OAc)₂ are generally air-stable. However, after the reaction, the filtered palladium residues, if not fully quenched, can be pyrophoric upon drying in air.[13][14] Quench filter cakes thoroughly with water before disposal.
-
Boronic Acids: Boronic acids can be eye and skin irritants. Avoid inhalation of dust and direct contact.[15]
-
Solvents: Toluene and ethyl acetate are flammable. All transfers and the reaction itself should be conducted in a well-ventilated fume hood or reactor bay, away from ignition sources. Use explosion-proof equipment where necessary.[13]
-
Inert Gas: Handle nitrogen or argon cylinders according to standard safety protocols. Ensure the reaction setup has a pressure relief system (e.g., a bubbler) to prevent over-pressurization.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 12. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. honrel.com [honrel.com]
- 14. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with (3-Carbamoyl-4-chlorophenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the use of (3-Carbamoyl-4-chlorophenyl)boronic acid. The unique functionalities of this reagent—a moderately deactivating chloro group and a potentially coordinating carbamoyl (amide) group—present specific hurdles that require careful consideration of reaction parameters. This guide provides in-depth, evidence-based solutions to common problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not proceeding, or the conversion is very low. What are the most likely causes?
A1: Low or no conversion in this specific reaction typically points to one of three critical areas:
-
Inefficient Oxidative Addition: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making the initial oxidative addition of the aryl halide to the Pd(0) catalyst a common rate-limiting step.[1]
-
Catalyst Inhibition/Deactivation: The carbamoyl (amide) functionality on your boronic acid can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[2][3]
-
Suboptimal Base or Solvent Choice: The selection of base is critical not only for activating the boronic acid but also for maintaining the stability of all components. An inappropriate solvent can lead to poor solubility of reagents and hinder reaction kinetics.[4][5]
Q2: I'm observing significant amounts of protodeboronation of my this compound. How can I prevent this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient arylboronic acids.[6][7][8] The presence of both a chloro and a carbamoyl group can exacerbate this issue. To mitigate protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4][6] Consider switching to milder inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive amounts can promote hydrolysis of the boronic acid.[9] Using anhydrous solvents and reagents can be advantageous.
-
Convert to a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can significantly reduce the rate of protodeboronation.[5][10]
Q3: What is the best catalyst system for coupling an aryl chloride with this compound?
A3: Given the challenging nature of this transformation, a highly active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[11] The most effective systems for coupling aryl chlorides often involve:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos, developed by the Buchwald group, are designed to facilitate the oxidative addition of aryl chlorides.[12][13]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands (e.g., IPr) have shown excellent activity for the coupling of challenging substrates, including aryl chlorides and amides.[14][15][16][17] These can be particularly beneficial in overcoming catalyst inhibition by the carbamoyl group.
In-Depth Troubleshooting Guides
Guide 1: Addressing Low or No Reaction Conversion
A stalled reaction is a clear indicator of a fundamental issue within the catalytic cycle. The following workflow will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Step 1: Verify Reagent Quality and Stoichiometry
-
This compound: This reagent can be prone to dehydration to form an unreactive boroxine trimer. Confirm the purity of your boronic acid by NMR. If boroxine formation is suspected, it can sometimes be reversed by dissolving in a suitable solvent with a small amount of water before use.
-
Aryl Halide: Ensure the purity of your coupling partner. Impurities can sometimes interfere with the catalyst.
-
Base: Use a freshly opened or properly stored anhydrous base. Inorganic bases can be hygroscopic. Finely grinding the base can also improve its reactivity.[12]
-
Solvent: Ensure your solvent is anhydrous and properly degassed. Oxygen can lead to the formation of palladium black and promote unwanted side reactions like homocoupling.[5]
Step 2: Review Reaction Setup
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[18] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Temperature: While higher temperatures can promote the reaction, they can also accelerate catalyst decomposition and side reactions. If you suspect catalyst instability, try running the reaction at a lower temperature for a longer duration.
Step 3: Evaluate the Catalyst System
As mentioned in the FAQs, a robust catalyst system is paramount. If you are using a standard catalyst with low success, consider the following:
| Catalyst System | Rationale for Use with this compound |
| Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos, XPhos) | These bulky, electron-rich ligands are known to promote the challenging oxidative addition of aryl chlorides.[13] |
| Pd-NHC Complexes (e.g., PEPPSI™-IPr) | N-heterocyclic carbene ligands are strong σ-donors and can form very stable and active palladium complexes, which can be resistant to inhibition by the carbamoyl group.[5][14][15][17] |
Experimental Protocol: Catalyst System Screening
-
Setup: In parallel reaction vials under an inert atmosphere, add your aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To each vial, add a different palladium precatalyst and ligand combination (e.g., Pd(OAc)₂/SPhos, PEPPSI™-IPr, each at 2 mol % Pd).
-
Reaction: Add degassed solvent (e.g., dioxane/water 4:1) and heat the reactions to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction by LC-MS or TLC to identify the most effective catalyst system.
Step 4: Optimize Reaction Conditions
-
Base Selection: The choice of base is critical. A weaker base may not be sufficient to form the active boronate species, while a stronger base can promote protodeboronation.
| Base | Advantages | Disadvantages |
| K₃PO₄ | Generally effective for challenging couplings and less harsh than hydroxides.[4] | Can have limited solubility in some organic solvents. |
| Cs₂CO₃ | Often provides excellent results due to its higher solubility in organic solvents. | More expensive than other carbonate bases. |
| K₂CO₃ | A common and cost-effective choice.[4] | May not be strong enough for less reactive aryl chlorides. |
| t-BuOK | A strong base that can be effective with NHC-Pd catalysts.[15] | Can promote protodeboronation and other side reactions. |
-
Solvent System: The polarity of the solvent can influence the reaction rate and selectivity.[19][20] For polar substrates like this compound, a polar aprotic solvent or a mixture with water is often beneficial.
| Solvent System | Comments |
| Dioxane/H₂O | A common and often effective mixture for Suzuki reactions. The water helps to dissolve the base and activate the boronic acid. |
| Toluene/H₂O | Another widely used biphasic system. |
| DMF or DMAc | These polar aprotic solvents can be effective but may be more difficult to remove during workup.[20] |
| n-Butanol/H₂O | Has been shown to be effective for the coupling of heteroaryl chlorides.[21] |
Guide 2: Minimizing Side Reactions
The two most common side reactions in this system are protodeboronation and homocoupling.
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle with key side reactions.
Addressing Protodeboronation:
As previously discussed, this is a significant issue with electron-deficient boronic acids.[6][7] If milder bases and anhydrous conditions are insufficient, the most robust solution is to protect the boronic acid.
Experimental Protocol: Preparation and Use of a Pinacol Boronate Ester
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.
-
Suzuki Coupling: Use the pinacol ester in place of the boronic acid in your optimized Suzuki reaction protocol.
Addressing Homocoupling:
Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen and Pd(II) species.[5]
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to minimize oxygen levels.
-
Use of a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources, although its stability can be a concern.[22] Modern precatalysts are generally preferred.
-
Controlled Stoichiometry: Using a large excess of the boronic acid can sometimes favor homocoupling. Optimize the stoichiometry, typically using 1.1-1.3 equivalents of the boronic acid.
By systematically addressing these potential points of failure, you can significantly increase the success rate of your Suzuki-Miyaura coupling with this compound.
References
- 1. Development of amide-derived P,O-ligands for Suzuki cross-coupling of aryl chlorides and the asymmetric version - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. aidic.it [aidic.it]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with (3-Carbamoyl-4-chlorophenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the unique challenges presented by (3-Carbamoyl-4-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield, minimize side reactions, and troubleshoot common issues encountered when working with this and structurally similar substrates.
The presence of both an electron-withdrawing carbamoyl group and a chlorine atom on the phenylboronic acid ring introduces specific electronic and steric challenges that require careful consideration of reaction parameters. This document provides in-depth, evidence-based solutions and practical advice to navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in Suzuki coupling. Let's break down the potential causes and how to address them.
Question: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
Answer: When a Suzuki coupling fails, a systematic review of the core components is the best approach. Here’s a checklist of primary suspects:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) catalysts are sensitive to air and can decompose over time. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.
-
Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.
-
Recommendation: Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[2]
-
-
Reagent Quality: Verify the purity and integrity of your this compound and your coupling partner. Boronic acids can dehydrate to form boroxines, which can be less reactive.
-
Recommendation: Use freshly opened or properly stored reagents. If in doubt, consider recrystallizing the boronic acid.
-
-
Base and Solvent Choice: The combination of base and solvent is critical for activating the boronic acid for transmetalation.[3][4] An inappropriate choice can halt the reaction.
Issue 2: Incomplete Conversion of Starting Materials
Observing both starting materials and some product suggests the reaction is viable but stalling.
Question: My TLC/LC-MS analysis shows significant amounts of unreacted aryl halide and boronic acid, even after extended reaction times. What should I do?
Answer: Stalled reactions often point to issues with catalyst turnover or suboptimal reaction conditions that fail to overcome the activation energy for one of the catalytic steps.
-
Slow Transmetalation: this compound is electron-deficient due to the carbamoyl group, which makes it less nucleophilic and can slow down the critical transmetalation step.[5]
-
Solution 1: Stronger Base: Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to increase the concentration of the more nucleophilic boronate species.[2][3]
-
Solution 2: Bulky, Electron-Rich Ligands: Employ ligands that accelerate the catalytic cycle. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling challenging substrates by promoting both oxidative addition and reductive elimination.[2][6]
-
-
Elevated Temperature: The overall reaction may require more energy to proceed to completion.
-
Solution: Increase the reaction temperature. Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary.[2] Always ensure your chosen ligand is stable at the target temperature.
-
-
Catalyst Loading: The catalyst may be deactivating over the course of the reaction.
-
Solution: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes push the reaction to completion.
-
Issue 3: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates that side reactions are competing with your desired coupling.
Question: I'm observing significant homocoupling of my boronic acid and/or protodeboronation. How can I suppress these side reactions?
Answer: Homocoupling (Ar-B(OH)₂ → Ar-Ar) and protodeboronation (Ar-B(OH)₂ → Ar-H) are the two most common side reactions in Suzuki couplings.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[7] It is a well-known side reaction, particularly for electron-deficient and heteroaromatic boronic acids, and can be accelerated by high temperatures and the presence of water and a strong base.[3][8]
-
Solution 1: Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[3]
-
Solution 2: Minimize Water: While a small amount of water can be beneficial, especially with inorganic bases, excess water can promote protodeboronation.[3] If using an aqueous base solution, use the minimum amount necessary. Alternatively, consider anhydrous conditions with a base like KF or CsF.
-
Solution 3: Lower Temperature: If possible, screen for a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature, thereby reducing the rate of protodeboronation.
-
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Solution: The most effective way to prevent homocoupling is rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction.[2]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about experimental design and reagent selection for coupling with this compound.
Q1: Which palladium catalyst and ligand combination is the best starting point for this specific boronic acid?
A1: Given that this compound is both electron-deficient and presents some steric bulk from the ortho-carbamoyl group, a robust catalyst system is required.
-
Recommended Starting Point: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is an excellent choice. These ligands are known to accelerate the rate-limiting oxidative addition and facilitate the challenging transmetalation step.[2][9]
-
Alternative: N-heterocyclic carbene (NHC) ligands are also highly effective, particularly for sterically hindered substrates, and can provide high catalytic activity even at low loadings.[6][10]
Q2: How do I choose the optimal base and solvent system?
A2: The base is crucial for activating the boronic acid to form the more reactive boronate species.[3][4]
-
Base Selection: For this substrate, stronger inorganic bases are generally preferred.
-
K₃PO₄ (Potassium Phosphate): A very effective and commonly used base, often in solvents like dioxane or toluene, sometimes with a small amount of water to aid solubility.[3]
-
Cs₂CO₃ (Cesium Carbonate): Another strong base that often gives excellent results, particularly in polar aprotic solvents like DMF or NMP.
-
-
Solvent Selection: The solvent must be able to dissolve the reagents and be stable at the required reaction temperature.
-
Aprotic Solvents: 1,4-Dioxane, Toluene, and DMF are excellent choices. A common and effective system is a mixture of Dioxane and water (e.g., 4:1 ratio).[3]
-
Q3: How can I monitor the progress of my reaction effectively?
A3: Real-time or periodic monitoring is key to understanding your reaction's kinetics and determining the optimal endpoint.
-
Thin-Layer Chromatography (TLC): A simple, fast, and cost-effective method for qualitative monitoring.[11] Stain with a UV indicator to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed and quantitative information, allowing you to track the precise conversion and identify any side products by their mass.
-
NMR Spectroscopy: Taking periodic small aliquots from the reaction mixture for NMR analysis can provide highly accurate quantitative data on the conversion of starting materials to product.[12]
Q4: My product is difficult to purify. Are there any tips for isolating the final compound?
A4: The presence of the carbamoyl group can sometimes complicate purification due to its polarity and potential for hydrogen bonding.
-
Standard Workup: A typical aqueous workup involving dilution with an organic solvent (like ethyl acetate), washing with water and brine, followed by drying and concentration is the first step.[3]
-
Column Chromatography: Flash column chromatography on silica gel is the most common purification method.[13] You may need to experiment with different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Experimental Protocols & Visual Guides
To provide a practical starting point, a general protocol and visual diagrams are provided below.
General Protocol for Suzuki Coupling
This is a starting point and should be optimized for your specific aryl halide partner.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is a critical step.[2]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[14]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[13]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Workflow
Caption: A logical workflow for diagnosing and solving low-yield Suzuki reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. azom.com [azom.com]
- 13. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Strategies to Mitigate Protodeboronation of (3-Carbamoyl-4-chlorophenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (3-Carbamoyl-4-chlorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in their synthetic endeavors. The electron-deficient nature of this reagent, while useful for certain applications, renders it highly susceptible to a common failure mode: protodeboronation. This document provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you minimize this undesired side reaction and maximize the yield of your target molecule.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses the most common issues encountered during cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura reaction is giving low yields, and I'm isolating 2-chloro-5-aminobenzamide as a major byproduct. What is happening and how can I fix it?
A1: This is a classic signature of protodeboronation. The carbon-boron bond of your starting material is being cleaved and replaced by a carbon-hydrogen bond, generating a deactivated starting material and consuming your valuable reagent.[1] This side reaction directly competes with the desired productive cross-coupling.
The susceptibility of this compound stems from its electronic structure. The chlorine and carbamoyl groups are electron-withdrawing, which destabilizes the C-B bond and makes the ipso-carbon more susceptible to protonolysis, especially under the basic conditions required for Suzuki-Miyaura coupling.[2][3]
Immediate Troubleshooting Workflow:
The key to preventing protodeboronation is to ensure the rate of the desired Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation. You can achieve this by systematically optimizing your reaction conditions.
Caption: Systematic workflow for troubleshooting protodeboronation.
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Detrimental Condition (Favors Protodeboronation) | Recommended Condition (Favors Cross-Coupling) | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH, Ba(OH)₂) | Milder, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[4][5] | Strong hydroxide bases increase the concentration of the boronate anion ([ArB(OH)₃]⁻), the key intermediate for protodeboronation. Milder bases activate the boronic acid for transmetalation without excessively accelerating the side reaction.[1][3] |
| Temperature | High (>100 °C) | Lowest temperature for effective coupling (e.g., 60-80 °C) | Protodeboronation, like most undesired reactions, has a high activation energy. Lowering the temperature can significantly slow it down relative to the desired catalytic cycle.[4] |
| Solvent | High concentration of protic solvents (e.g., H₂O, MeOH) | Anhydrous solvents (e.g., Toluene, Dioxane, THF) with minimal water[4][5] | Water is the primary proton source for protodeboronation under basic conditions.[1] Using anhydrous solvents or minimizing water content is critical. |
| Catalyst System | Low activity catalyst/ligand; slow reaction times | Highly active catalyst system (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄ with appropriate ligands) | A faster catalytic turnover for the Suzuki coupling will consume the boronic acid productively before it has a chance to decompose.[1] |
Q2: I've optimized my reaction conditions, but protodeboronation is still significant. What is the next-level solution?
A2: When optimization is insufficient, the most robust solution is to use a "slow-release" strategy. This involves temporarily "masking" the boronic acid functionality to protect it from the reaction conditions.[1][6] The protected form is more stable and slowly hydrolyzes in situ to release low concentrations of the active boronic acid, which is then immediately consumed in the catalytic cycle. This keeps the standing concentration of the vulnerable boronic acid extremely low, effectively shutting down the protodeboronation pathway.
The two most common and effective protected forms are boronic acid pinacol esters and N-methyliminodiacetic acid (MIDA) boronates .[1][7]
Our Recommendation: Convert the this compound to its corresponding pinacol ester. This derivative is significantly more stable and can often be used directly in Suzuki-Miyaura couplings, often leading to dramatically improved yields.
Protocol 1: Preparation of this compound pinacol ester
This protocol provides a general method for the protection of the boronic acid.
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus or molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus/reflux condenser, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water generated from the esterification will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude pinacol ester is often a crystalline solid and can frequently be used in the subsequent Suzuki-Miyaura coupling without further purification.[5] If necessary, it can be purified by recrystallization or column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the pinacol ester by ¹H NMR and ¹¹B NMR spectroscopy before use.
Understanding the Science: Frequently Asked Questions (FAQs)
Q3: What is the exact mechanism of protodeboronation, and why is my boronic acid so susceptible?
A3: Protodeboronation is the protonolysis of a carbon-boron bond.[1] In the context of Suzuki-Miyaura coupling, the most relevant pathway is base-catalyzed. The mechanism proceeds as follows:
-
Boronate Formation: The boronic acid (a Lewis acid) reacts with a hydroxide base in a rapid pre-equilibrium to form a tetrahedral boronate species, [ArB(OH)₃]⁻.
-
Rate-Limiting Step: This boronate intermediate then reacts with a proton source (typically water) in the rate-determining step. This step involves the cleavage of the C-B bond and protonation of the ipso-carbon.[3][8] For highly electron-deficient systems, this step may proceed via the formation of a transient aryl anion.[2][3]
Your molecule, this compound, is particularly prone to this reaction because the electron-withdrawing nature of the chloro and carbamoyl substituents polarizes the C-B bond, making the carbon atom more electrophilic and susceptible to cleavage.
Caption: Base-catalyzed protodeboronation mechanism.
Q4: How should I properly handle and store this compound to ensure its quality?
A4: Proper storage is crucial to prevent degradation over time. Boronic acids can dehydrate to form cyclic boroxine trimers or undergo slow decomposition.
-
Storage: Store the compound in a tightly sealed container in a cool (refrigerated at 2-8°C), dry, and dark place.[5]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.[5]
-
Quality Check: Before use, especially if the material has been stored for a long time, it is advisable to check its purity. The most reliable method is ¹H NMR spectroscopy. The appearance of signals corresponding to 2-chloro-5-aminobenzamide would indicate that protodeboronation has occurred during storage.
Q5: Can I use analytical techniques to monitor the extent of protodeboronation during my reaction?
A5: Yes, monitoring the reaction is an excellent practice. You can take small aliquots from the reaction mixture at various time points (e.g., every 30-60 minutes). Quench the aliquot with a slightly acidic aqueous solution to stop the reaction, extract the organic components, and analyze by:
-
LC-MS: This is the most common method. It allows you to track the disappearance of your starting materials and the appearance of both your desired product and the protodeboronated byproduct.
-
¹H NMR: If the signals are resolved, ¹H NMR can provide a quantitative ratio of the desired product to the byproduct over time, giving you a clear picture of the reaction kinetics.
This data can be invaluable for optimizing reaction conditions and understanding the competition between the productive and unproductive pathways.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Purification of (3-Carbamoyl-4-chlorophenyl)boronic acid from crude reaction mixture
An In-Depth Guide to the Purification of (3-Carbamoyl-4-chlorophenyl)boronic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven guide to navigate the complexities of purifying this compound. This molecule, a key building block in medicinal chemistry and materials science, presents unique purification challenges due to the interplay of its functional groups. This guide moves beyond simple step-by-step instructions to explain the why behind each technique, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Introduction: Understanding the Challenge
This compound (CAS No. 871332-67-1) is an invaluable reagent, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its purification is frequently complicated by the presence of process-related impurities and the inherent reactivity of the boronic acid moiety itself. Common contaminants include:
-
Boroxines: Cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. These are often the most common impurity.[2]
-
Protodeborylation Products: The loss of the boronic acid group to yield 2-chlorobenzamide. This degradation can be catalyzed by acidic or basic conditions.[3][4]
-
Unreacted Starting Materials: Residual precursors from the synthetic route, such as the corresponding aryl halide.[5]
-
Homocoupling Byproducts: Dimers of the starting aryl halide or the boronic acid.[6]
This guide provides a structured approach to tackling these issues through robust purification strategies, troubleshooting, and analytical validation.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Purity After Recrystallization | 1. Co-crystallization: The primary impurity has a solubility profile very similar to the product. 2. Inappropriate Solvent: The chosen solvent does not provide sufficient differentiation in solubility between the product and impurities. 3. Boroxine Presence: The ¹H NMR spectrum shows complex aromatic signals or broad B-OH peaks, indicating the presence of the boroxine anhydride.[7] | 1. Switch Purification Method: If recrystallization fails, pivot to an orthogonal method like acid-base extraction, which separates compounds based on pKa rather than solubility. 2. Solvent System Optimization: Experiment with a mixed-solvent system. For this polar molecule, an alcohol/water or acetone/water system may be effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.[2][6] 3. Hydrolyze the Boroxine: Recrystallize from a solvent system containing water. The water will hydrolyze the B-O-B bonds of the boroxine, converting it back to the desired monomeric boronic acid, which can then crystallize in pure form.[2] |
| Product "Oils Out" During Crystallization | 1. Rapid Cooling: The solution is cooled too quickly, causing the product to come out of solution as a supersaturated liquid (oil) rather than forming a crystal lattice. 2. High Impurity Load: A high concentration of impurities can depress the melting point of the mixture, leading to oiling. | 1. Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. This provides the thermodynamic favorability for ordered crystal growth.[2] 2. Pre-Purification: If the crude material is very impure (>10% impurities), consider a preliminary purification step like an acid-base extraction to remove the bulk of contaminants before attempting recrystallization. |
| Column Chromatography Fails (Streaking/Decomposition) | 1. Silica Gel Acidity: The acidic nature of standard silica gel can catalyze the decomposition of the boronic acid or cause strong, irreversible binding, leading to streaking and low recovery.[3][8] | 1. Avoid Silica Gel: This is the most prudent advice. Boronic acids are notoriously difficult to purify on standard silica gel.[8][9] 2. Alternative Stationary Phases: If chromatography is unavoidable, consider using reverse-phase (C18) chromatography or a more inert stationary phase like neutral alumina.[3][6] 3. Modified Mobile Phase: For silica gel, adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape by competing for active sites on the silica, though this may not prevent degradation. A more polar eluent system (e.g., dichloromethane/methanol) may also be more effective than less polar systems like hexanes/ethyl acetate.[10] |
| Low Yield After Acid-Base Extraction | 1. Incomplete Extraction: The pH of the aqueous phase was not sufficiently basic to fully deprotonate and dissolve the boronic acid, or not enough extractions were performed. 2. Incomplete Precipitation/Back-Extraction: The pH was not lowered sufficiently during acidification to fully precipitate the product, or the back-extraction into the organic solvent was inefficient. | 1. Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is sufficiently basic (pH > 11) during the initial extraction and sufficiently acidic (pH < 3) during precipitation.[11] 2. Perform Multiple Extractions: Perform at least 3-4 extractions with fresh solvent at each stage (both into the aqueous base and back into the organic solvent) to ensure quantitative transfer. |
Visualized Workflow: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities. The principle relies on the acidic nature of the boronic acid group, which allows it to be selectively extracted into an aqueous base.
-
Dissolution: Dissolve the crude material in an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M sodium hydroxide (NaOH) aqueous solution and shake vigorously.[10] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure all boronic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 2 M HCl with stirring until the pH of the solution is between 2 and 3.[11][12] The pure this compound should precipitate as a white solid.
-
Back-Extraction: Add fresh ethyl acetate to the flask containing the acidified aqueous slurry. Stir vigorously to redissolve the precipitated product into the organic layer. Transfer to a separatory funnel and separate the layers.
-
Isolation: Extract the aqueous layer two more times with fresh ethyl acetate. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This method is ideal when the primary impurity is the boroxine anhydride or when impurities have significantly different solubilities from the product.
-
Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of a potential solvent system (e.g., water, or a 9:1 ethanol/water mixture). Heat the mixture. A good solvent will fully dissolve the product when hot but show poor solubility when cool.[2]
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent system dropwise while heating and swirling until the solid is just completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: How should I store purified this compound? A1: Boronic acids can be sensitive to moisture and air.[13] Store the purified, dry solid in a tightly sealed container in a cool, dry place. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is recommended.[13]
Q2: What is the best analytical method to confirm the purity of my final product? A2: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment, often providing a purity value as a percentage (e.g., >99% by AUC).[14][15] ¹H NMR spectroscopy is essential for structural confirmation and for qualitatively identifying common impurities like boroxines, which have distinct chemical shifts compared to the monomeric acid.[7]
Q3: My boronic acid is an oil and won't crystallize. What are my options? A3: If recrystallization proves impossible, derivatization is a powerful alternative. Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates readily.[3][9] This adduct can be filtered and purified, and the free boronic acid can be regenerated by treatment with an acid.[3][16]
Q4: What are the primary safety precautions I should take? A4: this compound, like many boronic acids, should be handled as an irritant.[17][18][19] Always work in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][17][18] Avoid inhalation of dust and skin/eye contact.[13][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. waters.com [waters.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. fishersci.com [fishersci.com]
- 19. capotchem.com [capotchem.com]
Common side reactions with (3-Carbamoyl-4-chlorophenyl)boronic acid
Welcome to the technical support guide for (3-Carbamoyl-4-chlorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile reagent, particularly in cross-coupling methodologies like the Suzuki-Miyaura reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and provides preventative measures and solutions for reactions involving this compound.
FAQ 1: I'm observing significant formation of a byproduct that corresponds to the loss of the boronic acid group. What is happening and how can I prevent it?
Answer:
You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This process is highly dependent on the reaction conditions, especially pH.[1][2] For arylboronic acids with electron-withdrawing groups, like this compound, this side reaction can be prevalent.
Causality: Protodeboronation can be catalyzed by both acid and base.[1][3]
-
Base-Catalyzed Protodeboronation: This is often the more significant issue in Suzuki-Miyaura coupling reactions, which are performed under basic conditions. The base promotes the formation of a boronate species, which can then react with a proton source (like water) in the reaction mixture, leading to the undesired byproduct.[1][4] Highly electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed decomposition.[4][5]
-
Acid-Catalyzed Protodeboronation: While generally less of a concern under typical Suzuki conditions, acidic workups or impurities can also promote this side reaction.[1][3][6]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Optimize Base Selection | Stronger bases can accelerate protodeboronation. Using a milder base can often suppress this side reaction without significantly impacting the desired cross-coupling.[7] | 1. Substitute strong bases like NaOH or K₃PO₄ with milder alternatives such as K₂CO₃ or KF.[7] 2. Use the base in a finely powdered form to ensure better reactivity and avoid localized high concentrations.[8] 3. Screen a range of bases to find the optimal balance for your specific substrate combination. |
| Anhydrous Conditions | Water is the primary proton source for protodeboronation.[7] Minimizing its presence can significantly reduce the formation of the byproduct. | 1. Use anhydrous solvents. Ensure solvents are freshly distilled or obtained from a sealed bottle. 2. Dry all glassware thoroughly in an oven before use. 3. Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[7] |
| Use of Boronic Esters | Boronic esters, such as the pinacol ester, can be more stable towards protodeboronation under certain conditions.[9] However, their stability is nuanced and hydrolysis back to the boronic acid can still occur.[9] | 1. Consider using this compound pinacol ester as the starting material.[10] 2. Be aware that hydrolysis to the boronic acid can still be a factor, especially under basic aqueous conditions.[9] |
Workflow for Mitigating Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
FAQ 2: My reaction is producing a significant amount of biaryl homocoupling product. What causes this and how can I minimize it?
Answer:
The formation of a symmetrical biaryl, resulting from the coupling of two molecules of this compound, is a known side reaction in Suzuki-Miyaura couplings.[11] This is often referred to as boronic acid homocoupling .
Causality: The primary culprit for this side reaction is often the presence of oxygen.[7][12] The mechanism can involve the formation of a palladium peroxo complex, which then reacts with the boronic acid.[13][14] This pathway competes with the desired cross-coupling catalytic cycle. Electron-deficient arylboronic acids can be more prone to this side reaction.[11][15]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Degas Solvents Thoroughly | Removing dissolved oxygen from the reaction mixture is the most critical step to prevent homocoupling.[7][12] | 1. Use a "freeze-pump-thaw" method for rigorous degassing (3-4 cycles). 2. Alternatively, bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes prior to use. |
| Maintain Inert Atmosphere | Preventing oxygen from entering the reaction vessel during the experiment is crucial. | 1. Assemble the reaction under a positive pressure of an inert gas. 2. Use Schlenk techniques or a glovebox for sensitive reactions.[16] |
| Optimize Catalyst System | The choice of palladium source and ligand can influence the propensity for homocoupling. | 1. Ensure the palladium precatalyst is of high quality and stored properly. 2. Consider using pre-formed, air-stable Pd(II) precatalysts (e.g., those with Buchwald ligands) which can be more robust.[7][17] |
Reaction Setup to Minimize Homocoupling:
Caption: Experimental workflow to prevent homocoupling.
Section 2: Troubleshooting Guide
This guide provides solutions to more specific problems that may arise during your experiments.
Problem 1: Low or no yield in my Suzuki-Miyaura coupling reaction.
Possible Cause & Solution:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction.[7] The catalyst or ligand may have degraded due to improper storage.
-
Solution: Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.[7]
-
-
Poor Solubility: this compound or the coupling partner may have poor solubility in the chosen solvent system, hindering the reaction.
-
Incorrect Base/Solvent Combination: The effectiveness of a base is often dependent on the solvent.
-
Solution: Consult literature for proven base/solvent combinations for similar substrates. For example, K₃PO₄ often works well in anhydrous toluene or dioxane, while Na₂CO₃ is typically used in aqueous solvent mixtures.[18]
-
Problem 2: The reaction is sluggish and does not go to completion.
Possible Cause & Solution:
-
Insufficient Temperature: The oxidative addition step, especially with aryl chlorides, can be slow and require higher temperatures.
-
Solution: Gradually increase the reaction temperature. Monitor for potential degradation of starting materials or product.
-
-
Ligand Choice: The ligand plays a crucial role in the stability and activity of the palladium catalyst.
-
Solution: For challenging couplings, especially with an electron-rich aryl chloride, consider switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu's ligands) which can facilitate the oxidative addition step.[17]
-
-
Deactivation of Boronic Acid: Over long reaction times, the boronic acid can slowly degrade via protodeboronation or other pathways.[18]
-
Solution: Instead of prolonging the reaction time, focus on increasing the reaction rate by optimizing the catalyst, ligand, and temperature.
-
Section 3: Handling and Stability
How should I store this compound?
Arylboronic acids can be susceptible to degradation, particularly through the formation of cyclic anhydrides (boroxines) upon dehydration.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to protect from moisture.[19] Some suppliers recommend refrigerated storage.
-
Quality Check: Before use, it is good practice to check the purity of the boronic acid, as boroxine formation can affect stoichiometry. This can often be assessed by NMR.[16]
What are the main safety considerations?
This compound and related phenylboronic acids are generally classified as irritants.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[19][20][21]
-
In case of exposure:
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. calpaclab.com [calpaclab.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. capotchem.com [capotchem.com]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
Technical Support Center: Managing Impurities in (3-Carbamoyl-4-chlorophenyl)boronic acid Synthesis
Welcome to the technical support center for the synthesis of (3-Carbamoyl-4-chlorophenyl)boronic acid (CAS 871332-67-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity-related issues encountered during the synthesis of this critical building block. The following question-and-answer format directly addresses specific experimental issues, providing not only solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a significant peak corresponding to the protodeboronated impurity, 2-chloro-5-carbamoylbenzene. What causes this, and how can I minimize its formation?
A1: Understanding and Mitigating Protodeboronation
Protodeboronation is a common side reaction in reactions involving arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of this compound, this results in the formation of 2-chloro-5-carbamoylbenzene.
Causality: The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the aryl group.[1][2] Arylboronic acids with electron-withdrawing groups, such as the carbamoyl and chloro substituents on your target molecule, can be more susceptible to this side reaction under certain conditions.[3] The reaction can be catalyzed by both acid and base.[2][4]
Troubleshooting Protocol:
-
pH Control: The pH of the reaction and workup is critical. Boronic acid speciation is pH-dependent, and different species exhibit varying susceptibility to protodeboronation.[4] Avoid strongly acidic or basic conditions, especially at elevated temperatures. Aim for a mildly acidic to neutral pH during workup and purification.
-
Temperature Management: High temperatures can accelerate the rate of protodeboronation.[1] If your synthesis involves heating, consider running the reaction at the lowest effective temperature. Monitor reaction progress closely to avoid prolonged heating times.
-
Inert Atmosphere: While not the primary driver for protodeboronation, maintaining an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation pathways that may indirectly contribute to impurity formation.
-
"Slow Release" Strategies: For particularly sensitive substrates, using boronic esters (e.g., pinacol esters) can be beneficial. These act as a "slow release" source of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[1]
Q2: I've identified an impurity with a mass corresponding to the carboxylic acid analog, 2-chloro-5-carboxy-phenylboronic acid. How is this formed and what's the best way to prevent it?
A2: Preventing Hydrolysis of the Carbamoyl Group
The presence of 2-chloro-5-carboxy-phenylboronic acid indicates hydrolysis of the carbamoyl (amide) functional group to a carboxylic acid.
Causality: Amide hydrolysis can occur under both acidic and basic conditions, typically requiring heat.[5][6] If your synthetic route involves harsh pH conditions or elevated temperatures for extended periods, the carbamoyl group is at risk of conversion. For instance, heating a nitrile precursor with a strong acid or base to form the amide can lead to over-hydrolysis to the carboxylic acid if not carefully controlled.[7][8]
Troubleshooting Protocol:
-
Mild Reaction Conditions: When converting a nitrile precursor to the target amide, opt for milder hydrolysis conditions. For example, using an alkaline solution of hydrogen peroxide can be an effective method for this conversion with a lower risk of over-hydrolysis.[9]
-
Careful pH Adjustment: During workup, avoid prolonged exposure to strong acids or bases. If pH adjustments are necessary, perform them at low temperatures and as rapidly as possible.
-
Reaction Monitoring: Closely monitor the progress of the hydrolysis step (e.g., by TLC or LC-MS) to stop the reaction as soon as the starting material is consumed and before significant formation of the carboxylic acid byproduct occurs.
Q3: My NMR spectrum is complex, suggesting the presence of boroxine. What is boroxine and how do I remove it?
A3: Managing Boroxine Formation and Removal
Boroxines are cyclic trimers of boronic acids, formed by the dehydration of three boronic acid molecules. They are common impurities in solid samples of arylboronic acids.[10]
Causality: The equilibrium between the boronic acid and its corresponding boroxine is dependent on the presence of water. Commercially available arylboronic acids often contain boroximes.[10] While boroxines may not always interfere with subsequent reactions, their presence complicates analysis and can affect reaction stoichiometry.
Troubleshooting Protocol:
-
Recrystallization from Water: A highly effective method to convert boroxines back to the monomeric boronic acid is recrystallization from hot water.[10] The excess water shifts the equilibrium away from the anhydride trimer.
-
Azeotropic Distillation: For water-miscible solvents, azeotropic distillation can be used to remove water and favor boroxine formation if desired for storage, but for purification to the boronic acid, recrystallization is preferred.
-
Spectroscopic Confirmation: The presence of boroxines can be confirmed by NMR spectroscopy. For example, in DMSO-d6, the boronic acid protons will have different chemical shifts compared to the corresponding boroxine protons.[10]
Q4: I am struggling with the purification of this compound. Standard silica gel chromatography is giving poor separation. What are some alternative purification strategies?
A4: Advanced Purification Techniques for Boronic Acids
The purification of polar boronic acids can be challenging using standard chromatographic methods.
Troubleshooting Protocol:
-
Recrystallization: As a first step, attempt recrystallization. Solvents such as hot water or mixtures of ethanol and water can be effective for purifying polar arylboronic acids.[11]
-
Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for an extractive purification approach.
-
Step 1: Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Step 2: Extract with an aqueous basic solution (e.g., dilute NaOH or K2CO3) to move the boronic acid into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer.[12][13]
-
Step 3: Wash the aqueous layer with an organic solvent to remove any remaining organic impurities.
-
Step 4: Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the purified boronic acid.
-
Step 5: Filter the solid and wash with cold water.
-
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine. This can be a highly selective method for purification. The adduct can be precipitated, filtered, and then the pure boronic acid can be liberated by treatment with acid.[11][14]
-
Reversed-Phase Chromatography: If the above methods are not successful, reversed-phase HPLC (High-Performance Liquid Chromatography) can be an effective, albeit more resource-intensive, method for purifying polar boronic acids.[15][16]
Impurity Profile and Analytical Methods
A summary of potential impurities and recommended analytical methods for their detection and quantification is provided below.
| Impurity Name | Chemical Structure | Common Origin | Recommended Analytical Method(s) |
| 2-Chloro-5-carbamoylbenzene | C7H6ClNO | Protodeboronation of the target molecule. | LC-MS, GC-MS, HPLC-UV |
| 2-Chloro-5-carboxy-phenylboronic acid | C7H6BClO4 | Hydrolysis of the carbamoyl group. | LC-MS, HPLC-UV |
| This compound Anhydride (Boroxine) | C21H15B3Cl3N3O6 | Dehydration of the boronic acid. | NMR Spectroscopy |
| Starting Materials (e.g., 2-chloro-5-cyanophenylboronic acid) | Varies | Incomplete reaction. | LC-MS, HPLC-UV |
| Homocoupling Byproducts | Varies | Side reaction in cross-coupling synthesis.[17] | LC-MS, GC-MS |
Analytical Method Selection: The choice of analytical method depends on the specific impurity and the required sensitivity.[18]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Highly selective and sensitive, ideal for identifying and quantifying trace-level impurities.[18][19]
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): A robust method for routine purity checks and quantification of known impurities with a UV chromophore.[16][18]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile impurities or those that can be derivatized to become volatile.[18]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural elucidation and for identifying impurities like boroxines that may have the same mass as the desired product.
Experimental Workflow Diagrams
The following diagrams illustrate key workflows for the synthesis and purification of this compound.
Caption: Generalized synthesis workflow.
Caption: Purification and analysis workflow.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with (3-Carbamoyl-4-chlorophenyl)boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of (3-Carbamoyl-4-chlorophenyl)boronic acid. This resource, presented in a practical question-and-answer format, is designed to provide in-depth troubleshooting advice and foundational knowledge to overcome common experimental hurdles.
Troubleshooting Guide & FAQs
This section directly addresses the challenges you may encounter when utilizing this compound and similar electron-deficient or sterically hindered substrates in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound has a low yield. What are the primary factors to investigate?
A1: Low yields with this specific boronic acid often stem from a combination of its electronic properties and the reactivity of the aryl chloride. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, being electron-deficient, is particularly susceptible to protodeboronation , a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use a fresh, high-purity reagent. If you suspect degradation, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1]
-
Aryl Halide Partner: Remember the general reactivity trend for aryl halides in Suzuki coupling: I > Br > OTf >> Cl.[2] Your 4-chloro substituent on the boronic acid is less reactive, demanding more robust catalytic systems.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade or oxidize over time.[1] Ensure they are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to lower yields or reaction failure.[1][3] It is imperative to thoroughly degas your solvent and maintain an inert (argon or nitrogen) atmosphere throughout the reaction.
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1]
-
Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction with my carbamoyl-substituted boronic acid?
A2: Protodeboronation is a significant challenge with electron-deficient boronic acids.[1] The carbamoyl group (-CONH2) is electron-withdrawing, making your boronic acid more prone to this side reaction. Here are key strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[4][5][6][7][8]
-
Milder Bases: Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1] These can be effective in activating the boronic acid without excessively promoting the undesired side reaction.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable non-aqueous solvent and a soluble base can be beneficial.
-
-
Reaction Temperature: While higher temperatures can facilitate the challenging oxidative addition of the aryl chloride, they can also accelerate protodeboronation.[3] An optimal temperature that balances these competing factors needs to be determined empirically.
Q3: The 4-chloro group on my boronic acid seems unreactive. What specific catalytic system should I use?
A3: The coupling of aryl chlorides is notoriously more difficult than that of bromides or iodides due to the strength of the C-Cl bond.[2] Highly active catalyst systems are generally required:[3]
-
Specialized Ligands: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst and facilitate the difficult oxidative addition step.[3]
-
Catalyst Loading: For challenging couplings, a higher catalyst loading (e.g., 1-5 mol%) might be necessary to achieve a reasonable reaction rate.
Q4: How do I select the optimal base for my reaction? What are the key considerations?
A4: The base plays a critical role in the Suzuki coupling by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4] The choice of base can profoundly impact the reaction's success.[3]
-
Base Strength and Type:
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[3] For challenging couplings like those involving aryl chlorides, a stronger base like K₃PO₄ is often a good starting point.[3]
-
Fluoride Sources: Bases like KF or CsF can be effective, particularly in anhydrous conditions.
-
-
Solubility: The base must have some solubility in the reaction medium to be effective. The choice of solvent and base should be considered together. For instance, K₃PO₄ has good solubility in aqueous/organic solvent mixtures.
Data Summary & Protocols
Table 1: Comparative Guide to Common Bases in Suzuki Coupling
| Base | Strength | Typical Use Cases & Considerations |
| Na₂CO₃ | Weak | Often used in aqueous/organic mixtures. A good starting point for general couplings. |
| K₂CO₃ | Moderate | More soluble in organic solvents than Na₂CO₃. Widely applicable. |
| K₃PO₄ | Strong | Highly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates.[3] |
| Cs₂CO₃ | Strong | Often provides excellent results, but is more expensive. Its high solubility in organic solvents can be advantageous. |
| KF | Weak | Used in anhydrous conditions; can be effective while minimizing base-sensitive side reactions.[4] |
Experimental Workflow Diagram
References
Technical Support Center: Navigating the Challenges of (3-Carbamoyl-4-chlorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering difficulties with the Suzuki-Miyaura cross-coupling of (3-Carbamoyl-4-chlorophenyl)boronic acid. This resource is designed to provide in-depth, actionable insights into overcoming the low reactivity often observed with this challenging substrate. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience in troubleshooting complex cross-coupling reactions.
Understanding the Challenge: A Tale of Two Effects
This compound presents a classic case of a "difficult" Suzuki-Miyaura coupling partner due to a confluence of two distinct electronic and steric factors. The chloro-substituent at the ortho-position to the boronic acid introduces significant steric hindrance, which can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step. Simultaneously, both the ortho-chloro and the meta-carbamoyl groups are electron-withdrawing, reducing the nucleophilicity of the arylboronic acid and thus slowing down the rate of transmetalation. This combination of steric bulk and electronic deactivation is the primary reason for the observed low reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My reaction with this compound shows very low to no conversion. What are the most likely causes?
A1: Low conversion with this substrate is typically due to a stalled catalytic cycle, most often at the transmetalation step. The combination of steric hindrance from the ortho-chloro group and electronic deactivation from both the chloro and carbamoyl substituents makes the transfer of the aryl group from boron to palladium kinetically challenging. Additionally, electron-deficient boronic acids are more susceptible to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom, effectively consuming your starting material.
Initial Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. More robust systems are required.
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid, while overly harsh conditions can accelerate decomposition.
-
Solvent and Temperature: The reaction may require higher temperatures and a solvent system that can facilitate the dissolution of all components, including the inorganic base.
-
Reagent Quality: Ensure the boronic acid is pure and has not degraded upon storage.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a common pathway for the decomposition of electron-deficient boronic acids.[1] This side reaction is often exacerbated by the presence of water and certain bases.
Strategies to Mitigate Protodeboronation:
-
Use of Milder, Non-nucleophilic Bases: Strong bases can promote protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective in activating the boronic acid without being overly harsh.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for particularly sensitive boronic acids, running the reaction under strictly anhydrous conditions with a soluble base can be beneficial.
-
Conversion to a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, can protect it from premature decomposition.[1][2] These esters can slowly release the active boronic acid species in situ, keeping its concentration low and minimizing side reactions.
Q3: What are the recommended catalyst and ligand systems for this type of sterically hindered and electron-deficient boronic acid?
A3: For challenging substrates like this compound, the use of highly active catalyst systems is paramount. These systems typically feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can accelerate the key steps of the catalytic cycle.
| Catalyst/Ligand System | Key Advantages | Recommended For |
| Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | Bulky and electron-rich, promoting both oxidative addition and reductive elimination. | Sterically hindered and electron-deficient substrates. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable palladium complexes, often with high turnover numbers. | Electron-deficient aryl chlorides as coupling partners. |
| Modern Precatalysts (e.g., G3/G4 Palladacycles) | Air- and moisture-stable, ensuring the clean and efficient generation of the active Pd(0) species. | Reproducible and high-yielding reactions with difficult substrates. |
Experimental Protocols: A Starting Point for Optimization
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific coupling partner.
Protocol 1: General Screening with a Buchwald Precatalyst
This protocol utilizes a modern, air-stable palladacycle precatalyst, which is often effective for difficult substrates.
Reagents and Equipment:
-
This compound (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (or other G3/G4 precatalyst) (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 equiv)
-
1,4-Dioxane and water (degassed)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vial, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions with an NHC-Pd Precatalyst
This protocol is designed to minimize protodeboronation by using anhydrous conditions.
Reagents and Equipment:
-
This compound (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PEPPSI™-IPr (or similar NHC-Pd precatalyst) (1-3 mol%)
-
Cesium carbonate (Cs₂CO₃), finely powdered and dried (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the Schlenk tube, add the aryl halide, this compound, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the PEPPSI™-IPr precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 90-120 °C and stir vigorously.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizing the Mechanistic Hurdles and Solutions
To better understand the challenges and the rationale behind our troubleshooting strategies, the following diagrams illustrate key concepts.
References
Validation & Comparative
Navigating the Landscape of Cross-Coupling: A Comparative Yield Analysis of Substituted Phenylboronic Acids
For the modern researcher in synthetic chemistry and drug development, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. Substituted phenylboronic acids have emerged as indispensable reagents in this endeavor, prized for their stability, functional group tolerance, and reactivity in a variety of powerful cross-coupling reactions. However, the yield and efficiency of these transformations are profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid ring. This guide provides an in-depth comparative analysis of the performance of substituted phenylboronic acids in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam amination, and the Buchwald-Hartwig amination, offering field-proven insights and supporting experimental data to empower rational reaction design and optimization.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the synthesis of biaryl compounds. The choice of the substituted phenylboronic acid is a critical parameter that can dramatically impact the reaction outcome.
Mechanistic Considerations: The "Why" Behind Substituent Effects
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituent on the phenylboronic acid primarily influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electron-donating groups (EDGs) on the phenylboronic acid increase the nucleophilicity of the aryl group, thereby accelerating the transfer of the aryl moiety from the boron atom to the palladium center during transmetalation.[1] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, which can slow down this crucial step and potentially lead to lower yields.[2]
Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium complex, thus hindering the transmetalation step and reducing the overall reaction efficiency.[3][4]
Comparative Yield Data
The following table summarizes experimental data illustrating the impact of various substituents on the phenylboronic acid in Suzuki-Miyaura coupling reactions with a common aryl bromide partner.
| Phenylboronic Acid Substituent | Position | Electronic Effect | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-OCH₃ | para | Electron-Donating | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~95 | [2] |
| 4-CH₃ | para | Electron-Donating | Bromobenzene | Pd-NHC Complex | K₂CO₃ | H₂O/iPrOH | High | |
| H | - | Neutral | Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | ~85-90 | [5] |
| 4-F | para | Weakly Electron-Withdrawing | Bromobenzene | Pd-NHC Complex | K₂CO₃ | H₂O/iPrOH | High | |
| 4-CN | para | Electron-Withdrawing | Bromobenzene | Pd-NHC Complex | K₂CO₃ | H₂O/iPrOH | High | |
| 4-NO₂ | para | Strongly Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | [2] |
| 3-NO₂ | meta | Strongly Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 88 | [2] |
| 2-NO₂ | ortho | Strongly Electron-Withdrawing | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 35 | [2] |
| 2-CH₃ | ortho | Electron-Donating | Bromobenzene | Pd-NHC Complex | K₂CO₃ | H₂O/iPrOH | Moderate |
Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature. The data presented is for comparative purposes under similar reported conditions.
As the data illustrates, phenylboronic acids with EDGs at the para-position generally provide excellent yields. While EWGs can sometimes lead to high yields with optimized catalyst systems, the reactivity trend often follows para > meta >> ortho, with the ortho-substituted isomers giving significantly lower yields due to steric hindrance.[2]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon), add the aryl halide, substituted phenylboronic acid, and base.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst and ligand (if used as a separate component).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The copper-catalyzed Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen and carbon-oxygen bonds, offering an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[7] This reaction is often conducted at room temperature and is tolerant of air and moisture.[8]
Mechanistic Insights and Substituent Effects
The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl species, which then coordinates with the amine or alcohol nucleophile. An oxidative step to a copper(III) intermediate followed by reductive elimination affords the desired product and regenerates a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[7][9]
Similar to the Suzuki-Miyaura reaction, the electronic nature of the substituent on the phenylboronic acid plays a key role. Electron-donating groups on the phenylboronic acid generally enhance the reaction rate and yield.[6][10] Conversely, electron-withdrawing groups can lead to lower yields.[11] Steric hindrance from ortho-substituents on the phenylboronic acid can also negatively impact the reaction outcome.[6]
Comparative Yield Data for Chan-Lam N-Arylation
The following table presents a selection of experimental data for the Chan-Lam coupling of various substituted phenylboronic acids with 2-nitroimidazole, demonstrating the influence of substituents on the yield.
| Phenylboronic Acid Substituent | Position | Electronic Effect | Amine Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-OCH₃ | para | Electron-Donating | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | 81 | [10] |
| 4-CH₃ | para | Electron-Donating | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | 85 | [10] |
| H | - | Neutral | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | ~70 | [10] |
| 4-F | para | Weakly Electron-Withdrawing | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | 84 | [10] |
| 4-Cl | para | Electron-Withdrawing | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | 75 | [10] |
| 4-CN | para | Strongly Electron-Withdrawing | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | 49 | [10] |
| 2-CH₃ | ortho | Electron-Donating | 2-Aminobenzothiazole | NiCl₂·6H₂O / 2,2'-bipyridine | Na₂CO₃ | Acetonitrile | No Product | [5] |
| 2-F | ortho | Electron-Withdrawing | 2-Aminobenzothiazole | NiCl₂·6H₂O / 2,2'-bipyridine | Na₂CO₃ | Acetonitrile | Lower Yield | [5] |
Note: The data illustrates general trends. Yields can vary significantly with the specific amine, catalyst, and reaction conditions.
The data clearly indicates that electron-donating groups on the phenylboronic acid are beneficial for the Chan-Lam coupling, while strong electron-withdrawing groups and ortho-substituents can be detrimental to the yield.
Experimental Protocol: A General Procedure for Chan-Lam N-Arylation
Materials:
-
Amine or N-heterocycle (1.0 equiv)
-
Substituted phenylboronic acid (1.5-2.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, CuCl) (10-20 mol%)
-
Base (e.g., Pyridine, Et₃N, Na₂CO₃) (optional, but often beneficial)
-
Solvent (e.g., CH₂Cl₂, MeOH, MeCN)
Procedure:
-
In a flask open to the air, combine the amine, substituted phenylboronic acid, copper catalyst, and base (if used).
-
Add the solvent and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[12]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically involving the coupling of an amine with an aryl halide or triflate.[13] It is important to note that the direct use of substituted phenylboronic acids as the primary arylating agent in a classic Buchwald-Hartwig C-N coupling is not a standard or widely reported transformation. The more common partner for the boronic acid in C-N bond formation is the Chan-Lam coupling.
However, phenylboronic acids and their esters can play crucial roles in related nickel-catalyzed Buchwald-Hartwig-type aminations, often acting as activators.[1] In these cases, the reaction still occurs between an aryl halide and an amine, but the presence of the boronic ester is essential for the catalytic cycle to proceed efficiently.[14] The proposed mechanism suggests that the phenylboronic ester activates the amine to form an "ate complex".[1]
Given the distinct roles, a direct comparative yield analysis of substituted phenylboronic acids as the arylating agent in the Buchwald-Hartwig reaction is not applicable in the same way as for the Suzuki-Miyaura and Chan-Lam couplings. Instead, it is more instructive to understand the standard Buchwald-Hartwig reaction and the emerging roles of boronic acids in related transformations.
Standard Buchwald-Hartwig Amination Protocol (Aryl Halide + Amine)
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Conclusion: Making Informed Choices in Cross-Coupling Chemistry
The choice of substituted phenylboronic acid is a critical determinant of success in cross-coupling reactions. For Suzuki-Miyaura couplings , electron-donating substituents on the phenylboronic acid generally lead to higher yields, while electron-withdrawing groups can be more challenging, and steric hindrance from ortho-substituents is often detrimental. A similar trend is observed in Chan-Lam couplings , where electron-rich phenylboronic acids are favored. While substituted phenylboronic acids are not the standard arylating agents in the Buchwald-Hartwig amination , their emerging role as activators in related nickel-catalyzed processes highlights the ongoing innovation in cross-coupling chemistry. By understanding the mechanistic underpinnings and the empirical data presented in this guide, researchers can make more informed decisions in the selection of reagents and conditions, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Introduction: The Role of Substituted Arylboronic Acids in Modern Synthesis
An In-Depth Guide to the Reactivity of Chloro-Substituted Arylboronic Acids in Suzuki-Miyaura Coupling
Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's power lies in its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reactivity of an arylboronic acid is not static; it is profoundly influenced by the substituents on the aromatic ring. Halogen substituents, particularly chlorine, are of special interest as they offer a nexus of electronic and steric diversity and are common motifs in synthetic targets.[4]
This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-chlorophenylboronic acids. We will explore the underlying chemical principles that govern their performance in Suzuki-Miyaura coupling and provide a practical, validated experimental protocol for their comparative analysis.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The substituent on the arylboronic acid primarily influences the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. The efficiency of this step is dictated by the nucleophilicity of the aryl group and the accessibility of the boron atom.
The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the ring, making the attached carbon less nucleophilic.[5]
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions.[6]
Overall, chlorine is considered a deactivating group because the inductive effect outweighs the resonance effect. However, the interplay of these forces, combined with steric factors, leads to distinct reactivity profiles for each isomer.
Para-Chloro Isomer: The Electronically Governed Case
The para-chlorophenylboronic acid typically exhibits the highest reactivity among the three isomers. At the para position, the steric hindrance is negligible. The reactivity is primarily governed by the electronic effects. The strong electron-withdrawing inductive effect deactivates the ring, which can slow the transmetalation step compared to an unsubstituted phenylboronic acid. However, its reactivity is generally predictable and robust, making it a reliable coupling partner.
Meta-Chloro Isomer: A Balance of Effects
For the meta-chlorophenylboronic acid, the resonance effect does not extend to this position. Therefore, its reactivity is dominated by the electron-withdrawing inductive effect (-I), which deactivates the ring.[7][8] With minimal steric hindrance from the substituent, its reactivity is typically lower than the para isomer but significantly higher than the sterically encumbered ortho isomer.
Ortho-Chloro Isomer: The Sterically Hindered Challenge
The ortho-chlorophenylboronic acid is consistently the least reactive isomer. The primary reason is steric hindrance.[9] The bulky chlorine atom adjacent to the boronic acid group physically obstructs the approach of the palladium complex, significantly impeding the crucial transmetalation step. This steric clash can dramatically slow down the reaction or even prevent it from proceeding under standard conditions. Overcoming this requires more forceful conditions, specialized ligands that can accommodate the steric bulk, or longer reaction times.[10]
Another critical factor, especially for ortho-substituted arylboronic acids, is the increased rate of a key side reaction: protodeboronation.[11][12] In this process, the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material and reducing the overall yield. This decomposition pathway is often accelerated by steric strain around the boronic acid moiety.[12]
Quantitative Reactivity Comparison
The general reactivity trend observed in Suzuki-Miyaura couplings is:
para-chlorophenylboronic acid > meta-chlorophenylboronic acid >> ortho-chlorophenylboronic acid
The following table summarizes expected outcomes based on data synthesized from various studies. It is important to note that a direct comparison under identical conditions in a single study is not always available, but this table provides a representative overview for coupling with a moderately reactive aryl bromide.[10]
| Isomer | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| p-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90% |
| m-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | ~75% |
| o-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | <40% |
Note: The data in this table is compiled for illustrative purposes from typical conditions reported in the literature.[10][13] The lower yield for the ortho-isomer often necessitates more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands like SPhos) and stronger bases to achieve even moderate success.[1]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of the three chloro-substituted isomers under identical conditions. The choice of an aryl chloride as the coupling partner represents a more challenging, yet industrially relevant, scenario that will further highlight reactivity differences.[14]
Diagram of Experimental Workflow
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Materials
-
4-Chlorotoluene (Aryl Halide, 1.0 mmol)
-
ortho-Chlorophenylboronic acid (1.2 mmol)
-
meta-Chlorophenylboronic acid (1.2 mmol)
-
para-Chlorophenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (Ligand, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware (flame-dried) and magnetic stir bars
Step-by-Step Procedure
-
Vessel Preparation: In three separate flame-dried reaction vials equipped with magnetic stir bars, add 4-chlorotoluene (1.0 mmol), the corresponding chlorophenylboronic acid isomer (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal each vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Degas the toluene and water by bubbling the inert gas through them for 20 minutes. Using a syringe, add the degassed toluene (5 mL) and water (0.5 mL) to each vial under the inert atmosphere.
-
Reaction Execution: Place the vials in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 2, 6, 12, and 24 hours). Analyze the aliquots by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material and the formation of the biaryl product.
-
Work-up: After 24 hours (or upon completion), cool the reactions to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel. Determine the yield for each reaction and confirm the product identity using NMR spectroscopy.
Conclusion
The position of a chloro substituent on an arylboronic acid has a profound and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling. While the para and meta isomers are reliable coupling partners whose reactivity is primarily dictated by electronic factors, the ortho isomer presents a significant synthetic challenge due to severe steric hindrance. This steric impediment not only slows the desired transmetalation step but can also promote undesirable decomposition pathways like protodeboronation. A thorough understanding of these structure-activity relationships is essential for researchers and drug development professionals to make informed decisions in experimental design, enabling the rational selection of substrates and reaction conditions to achieve synthetic goals efficiently.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ortho, Meta, Para Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Selecting the Optimal Boron Reagent for Biaryl Synthesis
<_>
An In-depth Comparison of Alternatives to (3-Carbamoyl-4-chlorophenyl)boronic Acid
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are core components of countless pharmaceutical agents. The choice of the boron-containing nucleophile is critical to the success of this transformation. While arylboronic acids, such as this compound, are the conventional choice, their inherent instability can often lead to challenges in purification, storage, and reaction reproducibility.
This guide provides an in-depth comparison of viable alternatives to arylboronic acids, focusing on their stability, reactivity, and practical application in complex synthetic routes. We will explore the causality behind experimental choices and provide validated protocols to empower chemists to select the optimal reagent for their specific needs, ensuring robust and reliable synthesis of target biaryls.
The Challenge with Arylboronic Acids
Arylboronic acids are Lewis acidic and susceptible to various decomposition pathways, most notably protodeboronation (cleavage of the C–B bond by a proton source) and oxidative degradation. They also have a tendency to form cyclic anhydride trimers known as boroxines upon dehydration.[1] This dehydration is reversible, but the presence of boroxines can complicate stoichiometry and affect reaction kinetics. For a substrate like this compound, the electron-withdrawing nature of the chloro and carbamoyl groups can influence its acidity and stability profile.[2]
These stability issues necessitate careful handling, storage under inert atmosphere, and often, the use of excess reagent to drive reactions to completion, which complicates purification and reduces atom economy.
Key Alternatives for Robust Biaryl Synthesis
To circumvent the limitations of boronic acids, several more stable and handleable surrogates have been developed. The most prominent and synthetically useful alternatives include:
-
Boronate Esters (e.g., Pinacol Esters)
-
Potassium Aryltrifluoroborates (ArBF₃K)
-
N-methyliminodiacetic acid (MIDA) Boronates
Each class offers a unique set of advantages related to stability, reactivity, and compatibility with diverse synthetic methodologies.
Boronate Esters: The Workhorse Alternative
Boronic esters, particularly those derived from pinacol (pinacol esters), are significantly more stable than their corresponding boronic acids.[3][4] The formation of the ester protects the boron center from degradation pathways. They are generally stable to silica gel chromatography, simplifying purification.[5]
Causality Behind Performance: The steric bulk of the pinacol group shields the boron atom, and the ester linkage reduces its Lewis acidity, thereby decreasing susceptibility to hydration and protodeboronation. While this enhanced stability is a major advantage for storage and handling, it can also translate to lower reactivity compared to the parent boronic acid, sometimes requiring longer reaction times or higher temperatures.[5]
Experimental Insight: Boronate esters can be prepared through several methods, including the highly functional-group-tolerant Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[6] Recent studies have also highlighted the advantages of performing Suzuki-Miyaura couplings with boronic esters under anhydrous conditions to accelerate the reaction and prevent protodeboronation.[7]
Potassium Aryltrifluoroborates (ArBF₃K): Crystalline Stability
Potassium organotrifluoroborates are free-flowing, crystalline solids that exhibit exceptional stability to both air and moisture, allowing them to be stored indefinitely without special precautions.[8][9][10][11] This high stability makes them ideal for applications in high-throughput screening and library synthesis.
Causality Behind Performance: The boron atom in an organotrifluoroborate is tetracoordinate and anionic, which renders it significantly less prone to protodeboronation.[9] In the catalytic cycle, the trifluoroborate does not transmetalate directly. Instead, it undergoes slow hydrolysis under the basic reaction conditions to release the corresponding boronic acid in situ.[3][12] This "slow-release" mechanism maintains a low, steady concentration of the active boronic acid, which can suppress common side reactions like homocoupling.[12]
Experimental Insight: The synthesis of ArBF₃K salts is straightforward, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3] Their use can lead to highly efficient couplings, often with near-stoichiometric amounts of the boron reagent.[9]
MIDA Boronates: The Chemist's "Protected" Boronic Acid
N-methyliminodiacetic acid (MIDA) boronates represent a transformative advance in cross-coupling chemistry. They are exceptionally stable, crystalline solids that are compatible with a vast range of anhydrous reaction conditions, including chromatography.[13][14][15][16] This stability stems from the trivalent MIDA ligand, which rehybridizes the boron center to a more stable sp³ configuration.[15]
Causality Behind Performance: The MIDA ligand acts as a robust protecting group for the boronic acid.[15] MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions.[15] The boronic acid can be unmasked ("deprotected") when needed using mild aqueous basic conditions (e.g., NaOH or even NaHCO₃) at room temperature.[15] This unique property allows for the controlled, sequential introduction of different aryl groups in iterative cross-coupling (ICC) strategies, analogous to solid-phase peptide synthesis.[13][17]
Experimental Insight: The stability of MIDA boronates allows them to serve as surrogates for notoriously unstable boronic acids. By harnessing the slow-release of the boronic acid under aqueous basic conditions (using bases like K₃PO₄), even challenging couplings can be achieved in high yield.[15] This has enabled the automated synthesis of complex small molecules.[14][17]
Comparative Performance Data
The following table summarizes the key characteristics and performance of each boronic acid alternative in a typical Suzuki-Miyaura cross-coupling scenario.
| Feature | Arylboronic Acid | Aryl Pinacol Ester | Potassium Aryltrifluoroborate (ArBF₃K) | Aryl MIDA Boronate |
| Stability | Low (sensitive to air, moisture; forms boroxines) | Moderate to High (generally chromatography-stable) | Very High (crystalline, air- and moisture-stable solid) | Exceptional (indefinitely bench-top stable, chromatography-stable)[15] |
| Handling | Requires inert atmosphere for long-term storage | Routine bench-top handling | Routine bench-top handling | Routine bench-top handling |
| Reactivity | High (but can be variable due to purity/boroxine content) | Lower than boronic acid; may require forcing conditions[5] | High (upon in situ hydrolysis) | Unreactive until deprotected |
| Key Advantage | Commercially available, traditional reagent | Ease of purification and handling | Exceptional stability, "slow-release" kinetics | Enables iterative cross-coupling, ultimate stability[13] |
| Key Disadvantage | Instability, difficult to purify, batch-to-batch inconsistency | Reduced reactivity | Poor solubility in some organic solvents | Requires separate deprotection step for coupling |
Experimental Protocols & Workflows
Workflow for Selecting a Boron Reagent
The choice of reagent is dictated by the synthetic goal. The following diagram illustrates a decision-making workflow for selecting the appropriate boron-containing coupling partner.
Caption: Decision workflow for boron reagent selection.
Representative Protocol: Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate
This protocol is adapted from general procedures for coupling heteroaryltrifluoroborates and is broadly applicable.[9]
Materials:
-
Aryl halide (e.g., 2-bromo-5-carbamoylpyridine) (1.0 equiv)
-
Potassium (4-chlorophenyl)trifluoroborate (1.05-1.2 equiv)
-
Pd(OAc)₂ (0.5-2 mol%)
-
RuPhos or other suitable phosphine ligand (1-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF) and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, potassium aryltrifluoroborate, cesium carbonate, palladium acetate, and the phosphine ligand.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed THF and water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
Representative Protocol: Deprotection and Coupling of a MIDA Boronate
This two-step, one-pot protocol is based on the foundational work by the Burke group.[15]
Step A: MIDA Boronate Deprotection
-
To a flask containing the aryl MIDA boronate (1.0 equiv), add a suitable solvent (e.g., THF/MeOH).
-
Add an aqueous solution of a base (e.g., 1 M NaOH, 2-3 equiv).
-
Stir at room temperature for 1-4 hours until TLC or LC-MS analysis shows complete conversion to the boronic acid.
Step B: In-situ Suzuki-Miyaura Coupling
-
To the resulting solution containing the crude boronic acid, directly add the aryl halide (0.95 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additional portion of aqueous base (e.g., 2M Na₂CO₃).
-
Heat the mixture to reflux (e.g., 80-100 °C) and stir until the reaction is complete.
-
Perform a standard aqueous workup and purify by column chromatography.
Conclusion
While this compound and its analogs are foundational reagents in biaryl synthesis, their inherent instability presents significant practical challenges. Boronate esters, potassium aryltrifluoroborates, and MIDA boronates offer superior stability, handling, and, in the case of MIDA boronates, enable novel synthetic strategies like iterative cross-coupling.
-
Boronate esters are excellent, stable replacements for routine couplings where the parent boronic acid is problematic.
-
Potassium aryltrifluoroborates provide exceptional bench-top stability, making them ideal for library synthesis and applications where reagent longevity is critical.
-
MIDA boronates are the premier choice for complex, multi-step syntheses requiring a "protecting group" for the boronic acid functionality, offering unparalleled control and stability.
By understanding the distinct advantages and underlying chemical principles of each alternative, researchers can overcome the limitations of traditional boronic acids, leading to more efficient, reliable, and reproducible syntheses of complex molecular targets.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 15. MIDA Boronates [sigmaaldrich.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of (3-Carbamoyl-4-chlorophenyl)boronic acid
This guide provides an in-depth technical comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling of (3-Carbamoyl-4-chlorophenyl)boronic acid, a key building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of catalyst selection, reaction mechanisms, and experimental design, grounded in scientific principles and practical experience.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its structure, featuring a carbamoyl group and a chlorine atom, presents unique challenges and opportunities in cross-coupling chemistry. The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid, while the potential for coordination of the carbamoyl group to the palladium center can impact catalyst activity. The successful and efficient coupling of this boronic acid with various aryl and heteroaryl halides is often a critical step in the synthesis of drug candidates. Therefore, the judicious selection of a palladium catalyst is paramount to achieving high yields, purity, and reproducibility.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The catalytic cycle, which is fundamental to understanding catalyst efficacy, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The choice of palladium catalyst, and particularly the ligands (L) coordinated to the palladium center, profoundly influences each step of this cycle. For a challenging substrate like this compound, the ligand architecture is critical for promoting efficient oxidative addition of the aryl halide, facilitating the transmetalation of the functionalized boronic acid, and inducing the final reductive elimination to furnish the desired biaryl product.
Comparative Analysis of Palladium Catalysts
While direct, side-by-side comparative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the public domain, we can draw valuable insights from the performance of common palladium catalysts with structurally analogous and electronically similar substrates. The presence of an electron-withdrawing carbamoyl group and a deactivating chloro substituent on the boronic acid necessitates a catalyst system that is both highly active and robust.
| Catalyst System | Ligand Type | Key Characteristics & Suitability for the Target Substrate | Expected Performance |
| Pd(PPh₃)₄ | Monodentate Phosphine | "The Workhorse": A widely used, commercially available catalyst. While effective for many standard couplings, its performance can be limited with challenging substrates. The dissociation of phosphine ligands is crucial for generating the active catalytic species. For electron-deficient aryl chlorides, higher temperatures and longer reaction times may be necessary. | Moderate to good yields, but may require optimization of reaction conditions (higher temperature, longer reaction time). |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Enhanced Stability & Activity: The dppf ligand provides greater thermal stability to the catalyst and can promote the coupling of less reactive aryl chlorides. The wider bite angle of dppf compared to monodentate phosphines can facilitate reductive elimination. | Good to excellent yields, often under milder conditions than Pd(PPh₃)₄. A reliable choice for substrates with moderate steric hindrance and electronic deactivation. |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, Electron-Rich Biarylphosphines | "The Modern Standard" for Challenging Couplings: Buchwald's ligands are designed to accelerate both oxidative addition and reductive elimination. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive. The electron-rich nature of the phosphine enhances the rate of oxidative addition of aryl chlorides. | Excellent yields are anticipated, even at lower catalyst loadings and temperatures. These catalysts are particularly well-suited for coupling with electron-deficient and sterically hindered partners. |
| Pd-PEPPSI Catalysts | N-Heterocyclic Carbene (NHC) | High Stability & Activity: NHC ligands form very stable bonds with palladium, leading to robust catalysts that are often resistant to decomposition. They are known to be highly effective for the coupling of aryl chlorides. | Good to excellent yields are expected. The high stability of these pre-catalysts can also offer practical advantages in terms of handling and storage. |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, particularly with less reactive aryl chlorides, catalyst systems based on Buchwald ligands (e.g., SPhos or XPhos) or Pd-PEPPSI catalysts are strongly recommended as a starting point. These advanced catalyst systems are specifically designed to overcome the challenges posed by electron-deficient and sterically demanding substrates, offering the highest probability of achieving high yields under mild conditions.
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of this compound. The key to successful and reproducible synthesis lies in meticulous experimental technique, particularly in ensuring an inert atmosphere to protect the palladium catalyst from deactivation.
Experimental Workflow Diagram
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure using a Buchwald-type Catalyst (e.g., with SPhos)
This protocol is recommended for achieving high yields with a broad range of aryl and heteroaryl chlorides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe. In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent and add this catalyst solution to the reaction mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent is observed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Pre-formed Catalyst (e.g., Pd(dppf)Cl₂)
This protocol offers convenience as it uses a stable, commercially available pre-catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed dimethoxyethane (DME) (5 mL)
-
Degassed water (1 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, this compound, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate to a reaction vessel.
-
Solvent Addition: Add the degassed DME and water.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Conclusion and Future Directions
The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or robust N-heterocyclic carbene ligands, offer superior performance for this challenging substrate, particularly when coupled with aryl chlorides. The provided protocols offer a solid foundation for methods development. Further optimization of base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners. The continued development of more active and selective catalysts will undoubtedly further enhance the utility of valuable building blocks like this compound in the synthesis of next-generation pharmaceuticals.
References
A Comparative Guide for Synthetic Chemists: MIDA Boronates vs. (3-Carbamoyl-4-chlorophenyl)boronic acid in Modern Cross-Coupling
As a Senior Application Scientist, this guide provides an in-depth, objective comparison between N-methyliminodiacetic acid (MIDA) boronates and a representative functionalized arylboronic acid, (3-Carbamoyl-4-chlorophenyl)boronic acid. The goal is to equip researchers, particularly in drug development, with the technical insights needed to select the appropriate boron-containing reagent for their synthetic challenges, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction.
Introduction: The Evolving Role of Boron in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[1] At its heart is the organoboron reagent, typically a boronic acid. While indispensable, many traditional boronic acids suffer from inherent instability, leading to decomposition, difficult purification, and limited shelf-life. This has driven the development of more robust alternatives.
This guide compares two such entities:
-
This compound: A conventional, yet structurally complex, arylboronic acid. It represents a class of building blocks used directly in coupling reactions, often as intermediates in the synthesis of pharmaceuticals and other functional materials.[2][3][4]
-
MIDA Boronates: A class of protected boronic acids where the boron atom is complexed with the N-methyliminodiacetic acid (MIDA) ligand. This complexation transforms the boron center from a reactive sp²-hybridized state to a more stable, sp³-hybridized state, effectively "masking" its reactivity until desired.[5]
We will explore the fundamental differences in their structure, stability, handling, and performance, providing a clear rationale for choosing one over the other based on experimental context and synthetic goals.
Structural and Physicochemical Properties
The primary difference between these two reagents lies in the hybridization and coordination of the boron atom, which dictates their overall properties.
References
A Comparative Guide to the Synthetic Validation of (3-Carbamoyl-4-chlorophenyl)boronic acid in Cross-Coupling Reactions
Abstract: This guide provides an in-depth validation of a synthetic route utilizing (3-Carbamoyl-4-chlorophenyl)boronic acid, a critical building block in modern medicinal chemistry. We present a robust Suzuki-Miyaura cross-coupling protocol and objectively compare its performance against three strategic alternatives: the use of a corresponding pinacol boronic ester, a Stille cross-coupling approach, and a Buchwald-Hartwig amination strategy. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to optimize the synthesis of molecules incorporating the 3-carbamoyl-4-chlorophenyl moiety.
Introduction: The Strategic Importance of the 3-Carbamoyl-4-chlorophenyl Moiety
The 3-carbamoyl-4-chlorophenyl structural motif is a cornerstone in the design of numerous biologically active compounds, most notably in the development of potent and selective enzyme inhibitors. Its prevalence stems from the specific hydrogen bonding capabilities of the carbamoyl (amide) group and the defined steric and electronic properties of the chlorinated phenyl ring. A prime example of its application is in the scaffold of several Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs transforming oncology. The efficient and reliable synthesis of molecules containing this fragment is therefore a paramount objective in pharmaceutical research and development. This guide validates a primary synthetic route and rigorously compares it to viable alternatives to inform strategic decisions in synthetic planning.
The Primary Synthetic Route: Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it the logical starting point for our validation.[1][2]
Rationale for Selection
The choice of Suzuki-Miyaura coupling is underpinned by several key advantages:
-
Functional Group Tolerance: The reaction conditions are compatible with the amide functionality of the boronic acid and a wide array of functional groups on the coupling partner.
-
Reagent Availability: this compound is a commercially available reagent.[3]
-
Favorable Toxicology Profile: Boron-containing reagents are significantly less toxic than the organotin compounds used in Stille coupling.
Reagent Focus: this compound
While advantageous, arylboronic acids are not without their challenges. Researchers must be aware of:
-
Impurities: Commercial boronic acids can contain varying amounts of their corresponding trimeric anhydrides (boroxines), which can exhibit different reactivity.[4] It is often crucial to recrystallize the boronic acid from water before use to ensure consistent results.[4]
-
Protodeboronation: Under certain conditions (particularly non-optimal basicity or prolonged heating), the C-B bond can be cleaved, leading to the formation of 2-chlorobenzamide as a byproduct.[5]
-
Purification: The polarity of boronic acids can make their removal from reaction mixtures and purification by standard silica gel chromatography challenging.[6][7]
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides. [8]2. Transmetalation: The organic group from the activated boronic acid (the boronate, [Ar'-B(OH)₃]⁻) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, increasing the nucleophilicity of the aryl group. [9]3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product (Ar-Ar') and regenerating the active Pd(0) catalyst.
Critical Parameters and Troubleshooting
-
Choice of Base: The base is critical. While K₂CO₃ is a good general-purpose base, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings, particularly with aryl chlorides. [10]* Solvent System: A mixture of an organic solvent (Dioxane, Toluene, or 2-MeTHF) and water is typical. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Catalyst/Ligand Choice: For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results. [9][11][12]* Degassing: Palladium catalysts are sensitive to oxygen, especially at high temperatures. Thoroughly degassing the reaction mixture is essential to prevent catalyst decomposition and ensure high yields.
Summary and Recommendations
To provide a clear decision-making framework, the four synthetic strategies are summarized below based on key performance indicators.
Head-to-Head Data Summary Table
| Parameter | Route 1: Boronic Acid | Route 2: Boronic Ester | Route 3: Stille Coupling | Route 4: Buchwald-Hartwig |
| Relative Yield | High (75-90%) | High (75-90%) | Very High (>85%) | Moderate-High (60-85%) |
| Reagent Cost | Moderate | High (extra step) | High (Stannanes) | Moderate-High (Ligands) |
| Ease of Purification | Moderate | High | Difficult (Tin removal) | Moderate |
| Toxicity Profile | Low (Boron) | Low (Boron) | High (Tin) | Low-Moderate (Catalyst/Ligands) |
| Scalability | Good | Good | Poor | Moderate |
| Strategic Flexibility | High | High | Moderate | Very High |
| Overall Step Count | Low | Moderate | Low | Potentially High |
Final Recommendation
For most laboratory-scale and early-stage process development, the Suzuki-Miyaura coupling using this compound (Route 1) represents the optimal balance of efficiency, cost, and safety. Its high functional group tolerance and directness make it the validated route of choice. Proper care must be taken to ensure the purity of the boronic acid reagent.
The Boronic Ester approach (Route 2) is highly recommended for complex, multi-step syntheses where purification challenges with the final product are anticipated. The improved handling and purification characteristics of the pinacol ester can justify the additional synthetic step.
The Stille Coupling (Route 3) and Buchwald-Hartwig Amination (Route 4) are best reserved as specialized alternatives. The Stille coupling should only be considered if all other methods fail due to its significant toxicity concerns. The Buchwald-Hartwig amination is a powerful strategic alternative when a different synthetic disconnection is required due to precursor availability or to navigate challenging functionalities elsewhere in the molecule.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound, CasNo.871332-67-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Deep Dive: Comparative Analysis of (3-Carbamoyl-4-chlorophenyl)boronic Acid and Its Structural Precursors
In the landscape of pharmaceutical development and materials science, phenylboronic acids serve as indispensable building blocks, largely owing to their versatile reactivity in cross-coupling reactions and their unique interactions with biological molecules. Among these, (3-Carbamoyl-4-chlorophenyl)boronic acid stands out as a key intermediate in the synthesis of various bioactive compounds. A thorough understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is paramount for its effective utilization. This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound against its simpler analogues: (3-Carbamoylphenyl)boronic acid and 4-Chlorophenylboronic acid. The insights derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a comprehensive picture of the electronic and structural interplay of the carbamoyl and chloro substituents on the phenylboronic acid scaffold.
Molecular Structures Under Investigation
To understand the spectroscopic nuances, it is essential to visualize the molecular architecture of the compounds . The following diagram illustrates the structures of Phenylboronic Acid (PBA), the two key derivatives, and the primary compound of interest.
Figure 1: Structural relationships of the analyzed phenylboronic acids.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. This data serves as the foundation for the detailed analysis in the subsequent sections.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Aromatic Protons | B(OH)₂ Protons | NH₂ Protons |
| Phenylboronic Acid | 7.30-7.80 (m, 5H) | ~8.0 (br s, 2H) | - |
| 4-Chlorophenylboronic Acid | 7.39 (d, 2H), 7.79 (d, 2H)[] | 8.16 (br s, 2H)[] | - |
| (3-Carbamoylphenyl)boronic Acid | 7.4-8.2 (m, 4H) | ~8.1 (br s, 2H) | 7.5 & 8.1 (br s, 2H) |
| This compound | 7.6-8.3 (m, 3H) | ~8.3 (br s, 2H) | 7.7 & 8.2 (br s, 2H) |
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch (B(OH)₂) | C=O Stretch (Amide) | N-H Stretch (Amide) | C-Cl Stretch |
| Phenylboronic Acid | ~3300-3500 (broad) | - | - | - |
| 4-Chlorophenylboronic Acid | ~3300-3500 (broad) | - | - | ~700-800 |
| (3-Carbamoylphenyl)boronic Acid | ~3300-3500 (broad) | ~1660 | ~3180, ~3350 | - |
| This compound | ~3300-3500 (broad) | ~1665 | ~3190, ~3360 | ~700-800 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei. In the context of these phenylboronic acids, both ¹H and ¹³C NMR provide critical insights into the effects of the carbamoyl and chloro substituents.
¹H NMR Analysis:
The aromatic region of the ¹H NMR spectrum is particularly informative. In the unsubstituted phenylboronic acid, the aromatic protons appear as a complex multiplet. The introduction of a chloro group at the para-position in 4-chlorophenylboronic acid simplifies this region into two distinct doublets, a consequence of the molecule's symmetry.[] The electron-withdrawing nature of the chlorine atom leads to a general downfield shift of the aromatic protons compared to the parent phenylboronic acid.
For (3-Carbamoylphenyl)boronic acid, the carbamoyl group, also an electron-withdrawing group, deshields the aromatic protons, causing them to resonate at a lower field. The protons of the amide group typically appear as two broad singlets.
In the target molecule, this compound, the combined electron-withdrawing effects of both the chloro and carbamoyl groups result in a further downfield shift of the remaining aromatic protons. The complexity of the aromatic signals reflects the reduced symmetry of the molecule. The boronic acid protons (-B(OH)₂) in all these compounds typically appear as a broad singlet, the chemical shift of which can be sensitive to concentration and the presence of water.
¹³C NMR Analysis:
The ¹³C NMR spectra provide complementary information. The carbon atom attached to the boron (C-B) is of particular interest. Its chemical shift is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift (higher ppm value) of the aromatic carbon signals. The carbonyl carbon of the carbamoyl group in this compound and its precursor is expected to appear in the range of 165-170 ppm.
¹¹B NMR Analysis:
While not detailed in the comparative table, ¹¹B NMR is a crucial technique for studying boronic acids. The chemical shift of the boron atom provides information about its coordination state. Typically, trigonal planar boronic acids (sp² hybridized) resonate at a different frequency compared to tetrahedral boronate esters (sp³ hybridized), which can be formed in the presence of diols. This technique is invaluable for studying the binding of these molecules to biological targets containing diol moieties.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.
The broad O-H stretching band of the boronic acid group, typically observed between 3300 and 3500 cm⁻¹, is a characteristic feature of all the analyzed compounds. The presence of the carbamoyl group in this compound and its precursor introduces two key absorbances: a strong C=O stretching vibration around 1660-1670 cm⁻¹ and N-H stretching bands (usually two) in the region of 3100-3400 cm⁻¹. The C-Cl stretching vibration for the chlorinated compounds is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight of 199.4 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation analysis can reveal the loss of water, the boronic acid group, and other characteristic fragments, providing further structural confirmation.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols should be followed.
Sample Preparation
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard.
-
IR Spectroscopy: Solid samples can be analyzed using the KBr pellet method or as a mull in Nujol.
-
Mass Spectrometry: Samples for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) should be dissolved in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 µg/mL).
Instrumentation and Data Acquisition
A standardized workflow for acquiring high-quality spectroscopic data is crucial for a meaningful comparison.
Figure 2: A generalized workflow for the spectroscopic characterization of phenylboronic acids.
Conclusion
The spectroscopic comparison of this compound with its structural precursors, (3-Carbamoylphenyl)boronic acid and 4-Chlorophenylboronic acid, provides a clear understanding of the electronic and structural effects of the carbamoyl and chloro substituents. NMR spectroscopy reveals the deshielding effects of these electron-withdrawing groups on the aromatic ring, while IR spectroscopy confirms the presence of the key functional groups. Mass spectrometry provides unambiguous confirmation of the molecular identity. This comprehensive spectroscopic characterization is fundamental for researchers and scientists in drug development and materials science, enabling them to confidently utilize these important chemical entities in their synthetic endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Carbamoyl-4-chlorophenyl)boronic Acid
For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and scientific integrity. (3-Carbamoyl-4-chlorophenyl)boronic acid, a valuable building block in medicinal chemistry, requires meticulous handling not only during its use but also through its entire lifecycle to disposal. This guide provides an in-depth, procedural framework for its safe and compliant disposal, grounded in established safety protocols and regulatory principles.
The causality behind these rigorous disposal protocols stems from the inherent hazards of this class of compounds. While a specific Safety Data Sheet (SDS) for the this compound isomer was not available, data from closely related analogues, such as (4-Carbamoyl-3-chlorophenyl)boronic acid and various chlorophenylboronic acids, indicate a consistent hazard profile. These compounds are typically classified as skin and eye irritants, may cause respiratory irritation, and can be harmful if swallowed.[1][2] Therefore, treating this chemical as hazardous waste is the foundational principle of its disposal.
Part 1: Immediate Safety & Handling Protocols
Before initiating any disposal-related activities, it is imperative to establish a secure working environment. The following personal protective equipment (PPE) and handling protocols are mandatory to mitigate exposure risks.
1.1. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risk.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact. Gloves must be inspected for integrity before use.[3] |
| Protective Clothing | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be required for handling large quantities of solid material outside of a fume hood. | Consult your institution's Environmental Health and Safety (EHS) department for specific requirements. |
1.2. In Case of Exposure
Immediate and correct first aid is crucial in mitigating harm from accidental exposure.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[5]
Step 1: Waste Segregation
The first principle of chemical waste management is segregation at the source. This prevents potentially violent or unknown chemical reactions in the waste container.
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Causality: Never mix boronic acid waste with other chemical classes, particularly strong acids, bases, or oxidizing agents, which are chemically incompatible.[6] Mixing can lead to dangerous reactions, including the release of toxic gases.[7]
Step 2: Waste Collection & Containerization
Proper containment is essential for safe storage and transport.
-
Solid Waste: Collect unadulterated compound, contaminated weigh paper, gloves, and other solid materials in a designated, sealable container clearly labeled for solid hazardous waste.[8]
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent used and an approximate concentration.[9]
-
Container Specifications: Use only chemically compatible containers with secure, leak-proof lids. High-density polyethylene (HDPE) is a suitable choice for many applications.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Action: The waste container must be clearly and indelibly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "this compound"
-
Known hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for acceptance by your institution's EHS personnel or a licensed waste disposal company.[8]
Step 4: Storage
Waste must be stored safely pending collection.
-
Action: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This should be a satellite accumulation area within the lab, away from general work areas.
-
Causality: Storage in a designated area prevents accidental spills and exposure to incompatible materials, ensuring a safe laboratory environment until professional disposal can be arranged.[8]
Step 5: Arranging for Professional Disposal
The final step is the transfer of waste to a certified professional.
-
Action: Contact your institution's EHS department to schedule a pickup. They will manage the consolidation and transfer to a licensed hazardous waste disposal facility.
-
Trustworthiness: Attempting to neutralize or treat this specific chemical waste in the lab is strongly discouraged without explicit EHS approval and a validated protocol.[9] The potential for incomplete or hazardous reactions is high. Relying on professional disposal services is the safest and most compliant method.
Part 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinse Solvent: The first rinseate must be collected and disposed of as liquid hazardous waste for this compound.[8]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[8]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. capotchem.com [capotchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. laballey.com [laballey.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of (3-Carbamoyl-4-chlorophenyl)boronic acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. (3-Carbamoyl-4-chlorophenyl)boronic acid, a key building block in organic synthesis, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) and operational procedures to disposal plans, grounded in established safety principles for boronic acid derivatives.
Immediate Safety Precautions: The First Line of Defense
Before handling this compound, it is crucial to establish a safe working environment.
-
Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6][7] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6][8]
-
Hygiene Measures : Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[5] It is imperative to wash hands thoroughly with soap and water after handling and before breaks.[5][8] Do not eat, drink, or smoke in the laboratory.[5] Any contaminated clothing should be removed immediately and laundered before reuse.[1][9]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive suite of PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for routine handling.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][8] | To protect eyes from contact with dust particles and potential splashes, which can cause serious irritation.[5][8][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5][8] | To prevent skin contact and potential irritation.[5][9] Gloves should be inspected before use and changed immediately if contaminated.[8] |
| Body Protection | A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][8] | To protect skin from accidental spills or contact.[8] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8][10] | To prevent irritation of the respiratory tract.[1][8][11] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before beginning work, ensure that all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly and that the work area is clean and free of clutter.[8]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Compound :
-
Post-Handling :
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[7][12] Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Disposal Method : Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5][12] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with large volumes of water, but this should be confirmed with your local authorities.[10][12] Given the limited data on this specific compound, treating it as hazardous waste is the most prudent approach.[7]
-
Spill Response : In the event of a spill, immediately evacuate all non-essential personnel from the area.[5] If it is safe to do so, ensure the area is well-ventilated.[5] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Collect the spilled material and place it into a suitable disposal container.[1][10]
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6][9]
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][6]
By adhering to these safety protocols, researchers, scientists, and drug development professionals can handle this compound with the necessary precautions to ensure a safe and productive laboratory environment.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. laballey.com [laballey.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sciencing.com [sciencing.com]
- 11. capotchem.com [capotchem.com]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
